3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide
描述
属性
IUPAC Name |
3-chloro-2-fluoro-6-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF4NO/c9-4-2-1-3(8(11,12)13)5(6(4)10)7(14)15/h1-2H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHHVMDGJULHEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C(=O)N)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378685 | |
| Record name | 3-chloro-2-fluoro-6-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186517-42-0 | |
| Record name | 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=186517-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-chloro-2-fluoro-6-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 186517-42-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide (CAS: 186517-42-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide, a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. This document consolidates available data on its chemical properties, synthesis, and handling, offering a valuable resource for professionals in research and development.
Core Compound Information
This compound is a substituted benzamide with the chemical formula C₈H₄ClF₄NO. Its structure is characterized by a benzene ring functionalized with a chlorine atom, a fluorine atom, a trifluoromethyl group, and a primary amide group. The unique substitution pattern of this molecule imparts specific electronic and steric properties that are of interest in the design of novel bioactive compounds and functional materials.
Chemical and Physical Properties
| Property | Value (Predicted) | Data Source |
| Molecular Formula | C₈H₄ClF₄NO | PubChemLite |
| Molecular Weight | 241.57 g/mol | PubChemLite |
| XlogP | 2.4 | PubChemLite |
| Monoisotopic Mass | 240.99176 Da | PubChemLite |
| Predicted Collision Cross Section (CCS) Values (Ų) | ||
| [M+H]⁺ | 140.7 | PubChemLite |
| [M+Na]⁺ | 152.0 | PubChemLite |
| [M-H]⁻ | 139.6 | PubChemLite |
Synthesis and Experimental Protocols
The synthesis of this compound can be logically approached through the amidation of its corresponding benzoyl chloride precursor. This standard synthetic transformation is a cornerstone of organic chemistry.
Proposed Synthesis Workflow
The primary route for the synthesis of this compound involves a two-step process starting from the commercially available 3-chloro-2-fluoro-6-(trifluoromethyl)benzoic acid.
Experimental Protocol: Synthesis of this compound from the Corresponding Benzoyl Chloride
This protocol is a general method for the amidation of a benzoyl chloride and should be adapted and optimized for the specific substrate.
Materials:
-
3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride
-
Aqueous ammonia (e.g., 28-30% solution)
-
Anhydrous inert solvent (e.g., dichloromethane, diethyl ether)
-
Ice bath
-
Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, recrystallization flasks)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride in an appropriate anhydrous inert solvent. Cool the solution in an ice bath.
-
Ammonia Addition: Slowly add an excess of concentrated aqueous ammonia to the stirred solution of the benzoyl chloride. The reaction is exothermic and should be controlled by the rate of addition and external cooling. A white precipitate of the benzamide and ammonium chloride will form.
-
Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete conversion.
-
Isolation: If a precipitate has formed, it can be collected by vacuum filtration and washed with cold water to remove ammonium chloride. If the product remains in the organic layer, the layers are separated. The organic layer is washed sequentially with dilute acid (e.g., 1M HCl) to remove excess ammonia, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) to yield the pure this compound.
Biological Activity and Potential Applications
While no specific biological activity data for this compound has been found in the reviewed literature, the benzamide moiety and the trifluoromethyl group are common pharmacophores in many biologically active molecules. Benzamide derivatives have shown a wide range of activities, including antipsychotic, antiemetic, and antidepressant effects. The trifluoromethyl group is often incorporated into drug candidates to enhance metabolic stability, lipophilicity, and binding affinity.
Given its structural features, this compound could be a valuable intermediate in the synthesis of novel agrochemicals or pharmaceuticals. Further biological screening is required to determine its potential therapeutic or pesticidal applications.
Safety and Handling
Based on available Safety Data Sheets (SDS), this compound should be handled with care in a well-ventilated laboratory environment. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.
Hazard Statements (General for similar compounds):
-
May cause skin irritation.
-
May cause serious eye irritation.
-
May cause respiratory irritation.
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash hands thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves/protective clothing/eye protection/face protection.
For detailed and specific safety information, always refer to the material's specific Safety Data Sheet provided by the supplier.
Conclusion
This compound is a chemical compound with significant potential as a building block in the development of new chemical entities for various applications. This guide provides a foundational understanding of its properties and a practical approach to its synthesis. Further research is warranted to fully elucidate its chemical, physical, and biological characteristics, which will be instrumental in unlocking its full potential in drug discovery and materials science.
An In-depth Technical Guide to 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and a proposed synthetic pathway for 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide. Due to the limited availability of public experimental data, this guide combines established chemical principles with available information on precursor molecules to offer a robust resource for researchers.
Molecular Structure and Identifiers
This compound is a substituted aromatic amide. Its structure is characterized by a benzene ring substituted with chlorine, fluorine, a trifluoromethyl group, and a carboxamide group.
| Identifier | Value |
| Molecular Formula | C₈H₄ClF₄NO[1] |
| SMILES | C1=CC(=C(C(=C1C(F)(F)F)C(=O)N)F)Cl[1] |
| InChI | InChI=1S/C8H4ClF4NO/c9-4-2-1-3(8(11,12)13)5(6(4)10)7(14)15/h1-2H,(H2,14,15)[1] |
| InChIKey | OQHHVMDGJULHEK-UHFFFAOYSA-N[1] |
| CAS Number | 186517-42-0 |
Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Weight | 241.57 g/mol | PubChem |
| XlogP | 2.4[1] | PubChem |
| Monoisotopic Mass | 240.99176 Da[1] | PubChem |
Spectroscopic Data
As of the latest literature search, experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has not been published. Predicted mass spectrometry data is available from PubChem.[1]
Proposed Synthesis Pathway
A detailed experimental protocol for the synthesis of this compound is not publicly available. However, a plausible and chemically sound synthetic route can be proposed based on the chemistry of its precursors and analogous compounds. The most direct route would involve the amination of the corresponding acyl chloride.
The proposed two-step synthesis starts from the commercially available 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid.
Caption: Proposed synthesis of this compound.
Experimental Protocols (Proposed)
The following are proposed experimental protocols based on standard organic chemistry transformations. These have not been experimentally validated for this specific molecule and should be adapted and optimized by the researcher.
Step 1: Synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride
This step involves the conversion of the carboxylic acid to an acyl chloride. Thionyl chloride or oxalyl chloride are common reagents for this transformation.
-
Methodology:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid.
-
Add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 equivalents). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
The reaction mixture is typically heated to reflux and stirred for several hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure.
-
The resulting crude 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride can be purified by vacuum distillation.
-
Step 2: Synthesis of this compound
This final step is the amination of the synthesized acyl chloride.
-
Methodology:
-
The crude or purified 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride is dissolved in an appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
The solution is cooled in an ice bath.
-
An excess of a concentrated aqueous solution of ammonium hydroxide (NH₄OH) or anhydrous ammonia (NH₃) gas is slowly added to the cooled solution with vigorous stirring.
-
The reaction is typically exothermic and should be maintained at a low temperature.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional period.
-
The product can be isolated by extraction. The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system.
-
Conclusion
This technical guide provides the available structural information and a proposed synthetic route for this compound. The significant lack of published experimental data for its physicochemical properties and spectroscopic characterization highlights an area for future research. The proposed synthesis protocol offers a starting point for researchers aiming to prepare this compound for further study in drug discovery and development. It is imperative that any researcher undertaking this synthesis performs appropriate reaction monitoring and product characterization to validate the proposed methods.
References
3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide synthesis pathway
An In-Depth Technical Guide to the Synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
This guide outlines a plausible synthetic pathway for this compound, a compound of interest in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process, starting from a commercially available substituted toluene and proceeding through key intermediates. The methodologies are based on established chemical transformations and analogies to the synthesis of structurally similar compounds.
Overall Synthesis Pathway
The proposed synthesis commences with 2-fluoro-6-(trifluoromethyl)toluene and proceeds through three main stages:
-
Chlorination: Introduction of a chlorine atom at the 3-position of the benzene ring.
-
Oxidation: Conversion of the methyl group to a carboxylic acid to form 3-chloro-2-fluoro-6-(trifluoromethyl)benzoic acid.
-
Amidation: Conversion of the carboxylic acid to the final benzamide product via an acyl chloride intermediate.
Data Presentation
Table 1: Summary of Reactions, Reagents, and Expected Yields
| Step | Reaction | Starting Material | Key Reagents/Catalysts | Solvent | Expected Yield (%) |
| 1 | Electrophilic Chlorination | 2-Fluoro-6-(trifluoromethyl)toluene | Cl₂, FeCl₃ or AlCl₃ | Dichloromethane or Carbon tetrachloride | 70-80 |
| 2 | Side-Chain Oxidation | 3-Chloro-2-fluoro-6-(trifluoromethyl)toluene | KMnO₄ or Na₂Cr₂O₇/H₂SO₄ | Water/Pyridine | 60-70 |
| 3 | Acyl Chloride Formation | 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Toluene or Dichloromethane | 90-95 |
| 4 | Amidation | 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride | Concentrated Ammonia (NH₃) | Dichloromethane or Tetrahydrofuran | 85-95 |
Experimental Protocols
Step 1: Synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)toluene
This step involves the electrophilic aromatic substitution (chlorination) of 2-fluoro-6-(trifluoromethyl)toluene. The fluorine and trifluoromethyl groups are ortho, para-directing and meta-directing, respectively. The directing effects of these groups favor the introduction of the chlorine atom at the 3-position.
Methodology:
-
To a stirred solution of 2-fluoro-6-(trifluoromethyl)toluene (1.0 eq) in a chlorinated solvent such as dichloromethane or carbon tetrachloride, add a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) (0.1 eq) at 0 °C.
-
Bubble chlorine gas (Cl₂) (1.1 eq) through the solution or add a solution of chlorine in the reaction solvent dropwise while maintaining the temperature at 0-5 °C.
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding water.
-
Separate the organic layer, wash with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to yield 3-chloro-2-fluoro-6-(trifluoromethyl)toluene.
Step 2: Synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic Acid
The methyl group of the synthesized 3-chloro-2-fluoro-6-(trifluoromethyl)toluene is oxidized to a carboxylic acid.
Methodology:
-
In a round-bottom flask equipped with a reflux condenser, suspend 3-chloro-2-fluoro-6-(trifluoromethyl)toluene (1.0 eq) in a mixture of water and pyridine.
-
Heat the mixture to reflux and add potassium permanganate (KMnO₄) (3.0-4.0 eq) portion-wise over several hours. Alternatively, a mixture of sodium dichromate (Na₂Cr₂O₇) and concentrated sulfuric acid can be used.
-
After the addition is complete, continue refluxing until the purple color of the permanganate disappears.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.
-
Acidify the filtrate with concentrated hydrochloric acid (HCl) to a pH of 1-2, which will precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain 3-chloro-2-fluoro-6-(trifluoromethyl)benzoic acid.
Step 3: Synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl Chloride
The carboxylic acid is converted to the more reactive acyl chloride, a necessary intermediate for the final amidation step. A commercial product for this compound exists, indicating its stability and accessibility.[1]
Methodology:
-
In a flame-dried flask under an inert atmosphere, suspend 3-chloro-2-fluoro-6-(trifluoromethyl)benzoic acid (1.0 eq) in dry toluene or dichloromethane.
-
Add thionyl chloride (SOCl₂) (1.5-2.0 eq) or oxalyl chloride ((COCl)₂) (1.5 eq) with a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.
-
The resulting crude 3-chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride can be used in the next step without further purification.
Step 4: Synthesis of this compound
The final step is the amidation of the acyl chloride with ammonia.
Methodology:
-
Dissolve the crude 3-chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride (1.0 eq) in a dry, inert solvent such as dichloromethane or tetrahydrofuran and cool the solution to 0 °C in an ice bath.
-
Slowly add a concentrated aqueous solution of ammonia (NH₃) (2.0-3.0 eq) or bubble ammonia gas through the solution while stirring vigorously.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound.
Mandatory Visualizations
References
Spectroscopic Profile of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide. Due to the limited availability of direct experimental spectra for this specific molecule, this document presents a combination of predicted data based on analogous compounds and established spectroscopic principles, alongside detailed, generalized experimental protocols for data acquisition. This guide is intended to serve as a valuable resource for the characterization and analysis of this and structurally related compounds in a research and development setting.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₄ClF₄NO
-
Molecular Weight: 241.57 g/mol
-
CAS Number: Not available
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic databases.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.6 - 7.8 | m | 1H | Ar-H |
| ~ 7.3 - 7.5 | m | 1H | Ar-H |
| ~ 6.0 - 7.0 | br s | 2H | -CONH₂ |
Note: The chemical shifts of the aromatic protons are estimations and will be influenced by the complex interplay of the electron-withdrawing and donating effects of the substituents. The amide protons are expected to be broad and may exchange with D₂O.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 - 170 | C=O |
| ~ 155 - 160 (d, ¹JCF) | C-F |
| ~ 130 - 135 | Ar-C |
| ~ 125 - 130 (d, JCCF) | Ar-C |
| ~ 120 - 125 (q, ¹JCF) | CF₃ |
| ~ 115 - 120 | Ar-C |
| ~ 110 - 115 (d, JCCF) | Ar-C |
| ~ 105 - 110 | C-Cl |
Note: The carbon attached to the fluorine will appear as a doublet due to C-F coupling. The trifluoromethyl carbon will appear as a quartet.
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~ 3400 & ~3200 | Medium | N-H Stretch | Primary Amide |
| ~ 1680 - 1650 | Strong | C=O Stretch | Amide I |
| ~ 1620 - 1590 | Medium | N-H Bend | Amide II |
| ~ 1600, 1470 | Medium | C=C Stretch | Aromatic Ring |
| ~ 1350 - 1100 | Strong | C-F Stretch | Aryl Fluoride & CF₃ |
| ~ 800 - 600 | Strong | C-Cl Stretch | Aryl Chloride |
Table 4: Predicted Mass Spectrometry (EI) Fragmentation
| m/z | Relative Intensity (%) | Assignment |
| 241/243 | Major | [M]⁺ / [M+2]⁺ |
| 225/227 | Minor | [M-NH₂]⁺ |
| 197/199 | Minor | [M-CONH₂]⁺ |
| 172 | Minor | [M-CF₃]⁺ |
Note: The presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.[1]
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory procedures for the analysis of solid organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger sample amount (20-50 mg) may be required. Typical parameters include a 45° pulse angle, a spectral width of 0 to 200 ppm, and a relaxation delay of 2 seconds. A significantly larger number of scans will be necessary compared to ¹H NMR.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol describes the Attenuated Total Reflectance (ATR) method, which is common for solid samples.
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
-
Background Spectrum:
-
With the clean, empty ATR accessory in place, collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).
-
-
Sample Analysis:
-
Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically perform a Fourier transform on the interferogram to produce the infrared spectrum.
-
The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
This protocol outlines a general procedure for Electron Ionization (EI) mass spectrometry.
-
Sample Introduction:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
-
Ionization:
-
In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺).
-
-
Mass Analysis:
-
The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel compound like this compound.
Caption: General workflow for spectroscopic analysis.
Disclaimer: The spectroscopic data presented in this document are predicted and should be confirmed by experimental analysis. The provided protocols are for guidance and may require optimization based on the specific instrumentation and experimental conditions.
References
Starting materials for 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the primary synthetic pathways for 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide, a key intermediate in the development of various pharmacologically active molecules. The synthesis of this compound typically proceeds through a multi-step sequence, commencing with a substituted aniline and advancing through key intermediates such as the corresponding benzonitrile or benzoic acid. This document outlines the probable synthetic routes, presents available quantitative data in a structured format, and includes detailed experimental protocols where applicable.
Core Synthetic Strategies
The most plausible and widely utilized approach for the synthesis of this compound involves a three-step process starting from 3-chloro-2-fluoro-6-(trifluoromethyl)aniline. This pathway leverages the versatile Sandmeyer reaction to introduce the nitrile functionality, which is subsequently hydrolyzed to the desired amide. An alternative, though less commonly detailed in available literature, involves the synthesis of the corresponding benzoic acid followed by amidation.
Pathway 1: From Aniline via Nitrile Intermediate
This primary synthetic route can be summarized as follows:
-
Diazotization of 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline: The synthesis begins with the conversion of the starting aniline to a diazonium salt. This is a standard procedure typically carried out in the presence of a strong acid and a nitrite source at low temperatures.
-
Sandmeyer Reaction (Cyanation): The diazonium salt is then reacted with a copper(I) cyanide salt to yield 3-chloro-2-fluoro-6-(trifluoromethyl)benzonitrile. This reaction is a cornerstone for the introduction of a nitrile group onto an aromatic ring.[1][2][3]
-
Controlled Hydrolysis: The final step involves the controlled hydrolysis of the benzonitrile to the target this compound. This transformation can be achieved under either acidic or basic conditions, with careful control of reaction parameters to avoid over-hydrolysis to the carboxylic acid.
Logical Workflow for Pathway 1
Caption: Synthesis of this compound from the corresponding aniline.
Pathway 2: From Benzoic Acid Intermediate
An alternative synthetic strategy involves the formation of 3-chloro-2-fluoro-6-(trifluoromethyl)benzoic acid, which is then converted to the amide.
-
Synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid: This intermediate can potentially be synthesized from 3-chloro-2-fluoro-6-(trifluoromethyl)aniline via a Sandmeyer-type reaction using a nitrite source followed by treatment with a copper catalyst in the presence of a carboxylating agent, or through other multi-step synthetic sequences.
-
Amidation: The benzoic acid is then activated, for example, by conversion to its acid chloride, and subsequently reacted with ammonia or a protected ammonia equivalent to form the final benzamide product.
Logical Workflow for Pathway 2
Caption: Alternative synthesis via the corresponding benzoic acid intermediate.
Quantitative Data
While specific yield and purity data for the direct synthesis of this compound is not extensively published, data from analogous reactions reported in scientific literature and patents for structurally similar compounds provide valuable benchmarks.
| Step | Starting Material | Product | Reagents & Conditions | Yield (%) | Purity (%) |
| Diazotization & Cyanation | Substituted Aniline | Substituted Benzonitrile | 1. NaNO₂, HCl, 0-5°C; 2. CuCN | 60-85 | >95 |
| Nitrile Hydrolysis | Substituted Benzonitrile | Substituted Benzamide | H₂SO₄, heat or H₂O₂, base | 70-95 | >98 |
| Amidation of Benzoic Acid | Substituted Benzoic Acid | Substituted Benzamide | 1. SOCl₂; 2. NH₃ | 80-95 | >98 |
Note: The data presented in this table is aggregated from various sources describing similar transformations and should be considered as representative examples. Actual yields and purities will vary depending on the specific substrate and reaction conditions.
Experimental Protocols
The following are generalized experimental protocols for the key transformations in the synthesis of this compound, based on established chemical literature for analogous compounds.
Protocol 1: Diazotization and Sandmeyer Cyanation of 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline
-
Diazotization:
-
To a stirred solution of 3-chloro-2-fluoro-6-(trifluoromethyl)aniline in a suitable acidic medium (e.g., a mixture of concentrated hydrochloric acid and water), cooled to 0-5 °C in an ice-salt bath, a solution of sodium nitrite in water is added dropwise.
-
The temperature is strictly maintained below 5 °C throughout the addition.
-
The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction (Cyanation):
-
In a separate flask, a solution of copper(I) cyanide in a suitable solvent (e.g., aqueous potassium cyanide) is prepared and cooled.
-
The freshly prepared cold diazonium salt solution is added portion-wise to the copper(I) cyanide solution with vigorous stirring.
-
The reaction mixture is then allowed to warm to room temperature and may be gently heated to ensure complete reaction.
-
The product, 3-chloro-2-fluoro-6-(trifluoromethyl)benzonitrile, is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification is typically achieved by distillation under reduced pressure or by column chromatography.
-
Protocol 2: Controlled Hydrolysis of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile
-
Acid-Catalyzed Hydrolysis:
-
The 3-chloro-2-fluoro-6-(trifluoromethyl)benzonitrile is dissolved in a strong acid, such as concentrated sulfuric acid.
-
The mixture is heated with stirring to a moderate temperature (e.g., 80-100 °C) for a specified period.
-
The reaction is carefully monitored by a suitable analytical technique (e.g., TLC or GC) to prevent over-hydrolysis to the carboxylic acid.
-
Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice, leading to the precipitation of the crude this compound.
-
The solid product is collected by filtration, washed with water, and purified by recrystallization.
-
-
Base-Catalyzed Hydrolysis (using peroxide):
-
The benzonitrile is dissolved in a suitable solvent such as ethanol or acetone.
-
An aqueous solution of a base (e.g., sodium hydroxide or potassium carbonate) and hydrogen peroxide are added.
-
The reaction is typically stirred at room temperature or with gentle heating.
-
Upon completion, the product is isolated by extraction or precipitation and purified by recrystallization.
-
Conclusion
The synthesis of this compound is a multi-step process that relies on well-established organic transformations. The most viable route proceeds through the diazotization of 3-chloro-2-fluoro-6-(trifluoromethyl)aniline, followed by a Sandmeyer reaction to form the corresponding benzonitrile, which is then subjected to controlled hydrolysis. While specific experimental data for this exact compound is limited in the public domain, the protocols and data for analogous compounds provide a strong foundation for the successful synthesis of this important chemical intermediate. Researchers and drug development professionals should focus on the careful optimization of each step to ensure high yields and purity of the final product.
References
Unlocking the Therapeutic Potential of Substituted Benzamides: A Technical Guide for Researchers
A comprehensive overview of the core research applications, experimental methodologies, and signaling pathways of substituted benzamides for researchers, scientists, and drug development professionals.
Substituted benzamides are a versatile class of chemical compounds with a wide range of applications in medicine and beyond. Their unique structural features allow for modifications that can significantly alter their biological activity, making them a rich area of investigation for novel therapeutics and other applications. This technical guide provides an in-depth exploration of the primary research applications of substituted benzamides, focusing on their roles as antipsychotic, anticancer, and antiemetic agents. Detailed experimental protocols, quantitative data, and visual representations of key biological pathways are presented to facilitate further research and development in this promising field.
Antipsychotic and Antidepressant Applications: Modulating Dopaminergic Pathways
Substituted benzamides have emerged as a significant class of atypical antipsychotics and antidepressants, primarily through their action on dopamine receptors.[1] Compounds such as amisulpride demonstrate a dual mechanism of action based on their affinity for D2 and D3 dopamine receptors in the mesolimbic system.[1][2]
At lower doses (e.g., 50 mg of amisulpride), these compounds are thought to preferentially block presynaptic D2/D3 autoreceptors. This blockade leads to an increase in dopamine release, which is believed to contribute to their antidepressant effects by counteracting the dopaminergic hypoactivity characteristic of depression.[1] At higher doses (e.g., 400-1,200 mg of amisulpride), they act on postsynaptic receptors, which is the basis of their antipsychotic properties.[1] This selective antagonism in the mesolimbic system is associated with a lower incidence of extrapyramidal side effects compared to traditional antipsychotics.[3]
Quantitative Data: Dopamine Receptor Binding Affinities
The following table summarizes the binding affinities (Ki) of various substituted benzamides for dopamine D2 and D3 receptors. Lower Ki values indicate higher binding affinity.
| Compound | Receptor | Radioligand | Ki (nM) | Source |
| Amisulpride (racemic) | Human D2L | [3H]nemonapride | 2.8 | [4] |
| Amisulpride (racemic) | Rat D3 | [3H]nemonapride | 3.2 | [4] |
| (-)S Amisulpride | Human D2L | [3H]nemonapride | 1.5 | [4] |
| (-)S Amisulpride | Rat D3 | [3H]nemonapride | 1.8 | [4] |
| (+)R Amisulpride | Human D2L | [3H]nemonapride | 57.2 | [4] |
| (+)R Amisulpride | Rat D3 | [3H]nemonapride | 34.5 | [4] |
| Raclopride | Rat Striatal D2 | [3H]spiperone | ~1 | [5] |
| Haloperidol | Rat D3 | [3H]nemonapride | 7.3 | [4] |
Signaling Pathway: Dopamine D2 Receptor Antagonism
Caption: Dopamine D2 receptor antagonism by substituted benzamides.
Experimental Protocol: Dopamine D2 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of substituted benzamides for the dopamine D2 receptor.[6][7]
Materials:
-
Membrane Preparation: Crude membrane fractions from cells expressing dopamine D2 receptors (e.g., HEK293-rD2 cells) or from brain tissue rich in these receptors (e.g., rat striatum).[8]
-
Radioligand: [3H]Spiperone, a high-affinity antagonist for D2-like receptors.[9]
-
Non-specific Binding Determinant: (+)-Butaclamol (10 µM) or another suitable unlabeled ligand to determine non-specific binding.[7][8]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.[7]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.[10]
-
Test Compounds: Substituted benzamides at various concentrations.
-
Equipment: 96-well plates, glass fiber filters (GF/C, pre-soaked in 0.3% polyethyleneimine), cell harvester, and a liquid scintillation counter.[10]
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in a suitable buffer for the assay. Determine the protein concentration of the membrane preparation.[10]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, [3H]Spiperone, and assay buffer.
-
Non-specific Binding: Membrane preparation, [3H]Spiperone, and a high concentration of an unlabeled ligand (e.g., 10 µM (+)-butaclamol).
-
Competition: Membrane preparation, [3H]Spiperone, and varying concentrations of the substituted benzamide test compound.
-
-
Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[10]
-
Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. For competitive binding assays, determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Anticancer Applications: Targeting Histone Deacetylases
A significant area of research for substituted benzamides is in oncology, where they have shown promise as inhibitors of histone deacetylases (HDACs).[11] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones. This deacetylation leads to a more compact chromatin structure, generally resulting in the repression of gene transcription, including that of tumor suppressor genes.
Substituted benzamides, such as entinostat (MS-275), act as Class I selective HDAC inhibitors.[9] By inhibiting HDACs, these compounds promote histone hyperacetylation, leading to a more relaxed chromatin structure and the re-expression of silenced tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Quantitative Data: In Vitro Anticancer and HDAC Inhibitory Activities
The following table summarizes the in vitro antiproliferative activity (IC50) of several substituted benzamide derivatives against various cancer cell lines and their inhibitory activity against specific HDAC isoforms.
| Compound | R1 | R2 | n | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | MCF-7 IC50 (µM) | T47D IC50 (µM) | Source |
| 7b | H | NH2 | 1 | >10 | >10 | >10 | >50 | >50 | [9] |
| 7e | CH3 | H | 1 | >10 | >10 | >10 | >50 | >50 | [9] |
| 7g | CH3 | NH2 | 0 | >10 | >10 | >10 | >50 | >50 | [9] |
| 7j | CH3 | NH2 | 1 | 0.65 | 0.78 | 1.70 | 12.5 | 15.2 | [9] |
| Entinostat | - | - | - | 0.93 | 0.95 | 1.80 | 1.5 | 2.1 | [9] |
| 4f | - | - | - | - | - | - | 8.9 | - | [12] |
| 4e | - | - | - | - | - | - | 9.2 | - | [12] |
Data for compounds 7b, 7e, 7g, and 7j are from a study on novel benzamide-based derivatives.[9] Data for compounds 4f and 4e are from a study on imidazole-based N-phenylbenzamide derivatives.[12]
Signaling Pathway: HDAC Inhibition
Caption: Mechanism of action of substituted benzamides as HDAC inhibitors.
Experimental Protocol: In Vitro HDAC Inhibition Assay
This protocol describes a fluorogenic assay to determine the in vitro inhibitory activity of substituted benzamides against HDAC enzymes.[6][9]
Materials:
-
HDAC Enzymes: Recombinant human HDAC1, HDAC2, and HDAC3.[6]
-
Substrate: Fluorogenic peptide derived from p53 (e.g., Ac-RHKK(acetyl)-AMC).[6]
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP, 0.2 mg/ml BSA, pH 7.4.[6]
-
Developer Solution: Trypsin and a known potent HDAC inhibitor (e.g., SAHA) to stop the reaction and develop the fluorescent signal.[6]
-
Test Compounds: Substituted benzamides at various concentrations.
-
Equipment: 96-well plates and a multilabel plate reader with appropriate filters for fluorescence measurement.
Procedure:
-
Pre-incubation: In a 96-well plate, pre-incubate the test compounds at various concentrations with the respective HDAC enzyme (e.g., 10 nM HDAC1, 3 nM HDAC2, or 3 nM HDAC3) in the assay buffer for a minimum of 5 minutes at 37°C.[9]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to a final concentration of 20 µM.
-
Incubation: Incubate the reaction mixture for a specific period (e.g., 90 minutes for HDAC1, 30 minutes for HDAC2 and HDAC3) at 37°C.[6]
-
Reaction Termination and Signal Development: Stop the reaction by adding the developer solution. The trypsin in the developer cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 430 nm.[6]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Antiemetic Applications: Blocking Serotonin 5-HT3 Receptors
Certain substituted benzamides, such as metoclopramide, are utilized as antiemetic agents.[13] Their mechanism of action in preventing nausea and vomiting, particularly chemotherapy-induced nausea and vomiting (CINV), involves the antagonism of serotonin 5-HT3 receptors.[13][14]
Chemotherapeutic agents can cause the release of serotonin from enterochromaffin cells in the gastrointestinal tract.[15] This released serotonin then activates 5-HT3 receptors on vagal afferent nerve terminals, which transmit signals to the chemoreceptor trigger zone (CTZ) and the solitary tract nucleus in the brainstem, ultimately inducing the vomiting reflex.[15][16] Substituted benzamide 5-HT3 receptor antagonists block these receptors, thereby preventing the initiation of the emetic signal.[15]
Signaling Pathway: 5-HT3 Receptor Antagonism in Emesis
Caption: 5-HT3 receptor antagonism in the prevention of chemotherapy-induced emesis.
Experimental Protocol: Evaluation of Antiemetic Activity in Ferrets
The ferret is considered a gold-standard model for preclinical evaluation of antiemetic drugs due to its well-developed emetic reflex.[17] This protocol outlines a general procedure for assessing the efficacy of substituted benzamides against chemotherapy-induced emesis.
Materials:
-
Animals: Male ferrets (Mustela putorius furo).
-
Emetic Agent: Cisplatin or another chemotherapeutic agent known to induce emesis.
-
Test Compound: Substituted benzamide formulated for administration (e.g., intravenous or oral).
-
Vehicle Control: The formulation vehicle without the test compound.
-
Observation Cages: Cages that allow for clear observation and recording of emetic events (vomiting and retching).
Procedure:
-
Acclimation: Acclimate the ferrets to the housing and experimental conditions for a sufficient period before the study.
-
Fasting: Fast the animals overnight before the administration of the chemotherapeutic agent, with water available ad libitum.
-
Dosing: Administer the substituted benzamide or vehicle control at a predetermined time before the administration of the emetic agent. The route and timing of administration should be based on the pharmacokinetic properties of the test compound.
-
Induction of Emesis: Administer the chemotherapeutic agent (e.g., cisplatin, typically intraperitoneally or intravenously).
-
Observation: Observe the animals continuously for a defined period (e.g., 4-8 hours) and record the number of retches and vomits. A retch is defined as a rhythmic contraction of the abdominal muscles without the expulsion of gastric contents, while a vomit is a forceful expulsion of gastric contents.
-
Data Analysis: Compare the number of emetic events in the group treated with the substituted benzamide to the vehicle control group. Calculate the percentage of protection from emesis. Statistical analysis (e.g., t-test or ANOVA) should be used to determine the significance of the antiemetic effect.
Synthesis of Substituted Benzamides
Substituted benzamides can be synthesized through various methods, with one of the most common being the coupling of a carboxylic acid or its derivative with an amine. The following is a general protocol for the synthesis of N-substituted benzamides from benzoyl chlorides.
Experimental Workflow: Synthesis of N-Substituted Benzamides
Caption: General experimental workflow for the synthesis of N-substituted benzamides.
General Experimental Protocol
This protocol describes the synthesis of an N-substituted benzamide from a benzoyl chloride and a primary or secondary amine.
Materials:
-
Substituted benzoyl chloride
-
Substituted amine
-
Anhydrous inert solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM))
-
Base (e.g., pyridine, triethylamine, or diisopropylethylamine (DIPEA))
-
Reagents for aqueous workup (e.g., dilute HCl, saturated NaHCO3 solution, brine)
-
Drying agent (e.g., anhydrous Na2SO4 or MgSO4)
-
Solvents for purification (e.g., for column chromatography or recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted amine and the base in the anhydrous solvent.
-
Addition of Benzoyl Chloride: Cool the solution in an ice bath. Slowly add a solution of the substituted benzoyl chloride in the same solvent to the stirred amine solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours to overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding water or a dilute aqueous acid. Extract the product into an organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine to remove unreacted starting materials and byproducts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the pure N-substituted benzamide.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.
Conclusion
Substituted benzamides represent a highly valuable and versatile scaffold in medicinal chemistry and other scientific disciplines. Their ability to be readily modified allows for the fine-tuning of their pharmacological properties, leading to the development of effective drugs for a range of conditions, including psychiatric disorders, cancer, and chemotherapy-induced emesis. The experimental protocols and pathway diagrams provided in this technical guide are intended to serve as a valuable resource for researchers, empowering further investigation into the vast potential of this important class of compounds. Through continued research and development, substituted benzamides are poised to yield new and improved therapeutic agents and other valuable chemical entities.
References
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. globalconference.info [globalconference.info]
- 3. bmglabtech.com [bmglabtech.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. 5-HT3 receptors as important mediators of nausea and vomiting due to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 13. Vomiting - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis of benzamide from benzyl chloride | DOCX [slideshare.net]
- 16. hepatochem.com [hepatochem.com]
- 17. scribd.com [scribd.com]
The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group has become an indispensable tool in the medicinal chemist's arsenal for optimizing the pharmacological profile of drug candidates. Its unique electronic properties and steric bulk profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in drug design, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to aid researchers and scientists in the drug development process.
The Impact of Trifluoromethylation on Key Drug Properties
The introduction of a CF3 group can dramatically alter the physicochemical and pharmacokinetic properties of a lead compound. These modifications are often crucial for transforming a biologically active molecule into a viable therapeutic agent. The primary effects of trifluoromethylation are summarized below.
Enhanced Metabolic Stability
One of the most significant advantages of incorporating a CF3 group is the enhancement of metabolic stability. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[1] By replacing a metabolically labile methyl or hydrogen group with a CF3 group, chemists can effectively block common metabolic pathways, leading to a longer drug half-life and improved oral bioavailability.[1] For instance, the inclusion of a CF3 group in the para-position of a phenolic ring was found to increase the potency for inhibiting 5-hydroxytryptamine (5-HT) uptake by 6-fold compared to its non-fluorinated counterpart, an effect attributed in part to increased metabolic stability.[2]
Modulation of Lipophilicity and pKa
The trifluoromethyl group is highly lipophilic, which can enhance a drug's ability to cross cellular membranes and the blood-brain barrier.[1] However, the overall effect on a molecule's lipophilicity (logP) and acidity (pKa) is context-dependent and influenced by the position of the CF3 group. The strong electron-withdrawing nature of the CF3 group can significantly increase the acidity of nearby functional groups.[3]
Improved Binding Affinity
The electronic and steric properties of the CF3 group can also lead to enhanced binding affinity for the target protein. The electron-withdrawing nature of the CF3 group can alter the electron distribution in an aromatic ring, potentially leading to more favorable electrostatic interactions with the protein's active site. Furthermore, the bulkiness of the CF3 group can provide additional van der Waals interactions, contributing to a tighter binding.
Quantitative Data on the Effects of Trifluoromethylation
To illustrate the tangible impact of incorporating a trifluoromethyl group, the following tables summarize quantitative data comparing key physicochemical and pharmacokinetic properties of drug analogs with and without this critical functional group.
| Compound Pair | Modification | LogP | pKa | Reference |
| Isoquinoline Derivative | H | 2.5 | 6.8 | [4] |
| 7-Fluoro-isoquinoline Derivative | 7-F | 2.7 | 6.5 | [4] |
| Celecoxib | CF3 at C3 of pyrazole | 3.4 | 9.7 | [5][6] |
| Non-fluorinated Celecoxib Analog | CH3 at C3 of pyrazole | Not Reported | Not Reported | |
| Ibuprofen | - | 3.97 | 4.5 | [6] |
Table 1: Comparison of Lipophilicity (LogP) and Acidity (pKa) for Fluorinated and Non-Fluorinated Analogs. The introduction of a trifluoromethyl group generally increases lipophilicity and acidity.
| Drug/Analog | Modification | Half-life (t½) | Intrinsic Clearance (CLint) | Reference |
| Selinexor | Contains CF3 group | 6-8 hours (oral) | Not Reported | [2] |
| Celecoxib | Contains CF3 group | 11-16 hours | Not Reported | [7] |
| Deuterated Celecoxib Analog | Deuteration of methyl group | More stable than non-deuterated | Lower than non-deuterated | [8] |
Table 2: Impact of Trifluoromethylation on Metabolic Stability. The presence of a CF3 group often leads to a longer half-life, indicative of enhanced metabolic stability.
| Compound Pair | Target | IC50 (CF3 analog) | IC50 (Non-CF3 analog) | Fold Improvement | Reference |
| Phenolic 5-HT Uptake Inhibitor | 5-HT Transporter | Not Reported | Not Reported | 6-fold | [2] |
| Isoquinoline-based PARP Inhibitor | PARP2 | 1,200 nM (7-F analog) | >10,000 nM (H analog) | >8.3-fold | [4] |
Table 3: Enhancement of Binding Affinity (IC50) by Fluorination. The trifluoromethyl group can significantly improve the binding affinity of a compound to its biological target.
Experimental Protocols
To provide a practical resource for researchers, this section details the methodologies for key experiments used to assess the properties influenced by trifluoromethylation.
Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method
Objective: To determine the lipophilicity of a compound by measuring its partitioning between n-octanol and water.
Materials:
-
Test compound
-
n-Octanol (HPLC grade)
-
Purified water
-
Phosphate buffered saline (PBS), pH 7.4
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
HPLC system with a suitable detector (e.g., UV or MS)
Procedure:
-
Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and water (or PBS) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Preparation of Test Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Partitioning Experiment:
-
In a glass vial, add a precise volume of the pre-saturated aqueous phase (water or PBS).
-
Add a precise volume of the pre-saturated n-octanol phase. The volume ratio of the two phases should be adjusted based on the expected LogP of the compound.
-
Add a small aliquot of the test compound stock solution to the vial.
-
Cap the vial tightly and vortex vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.
-
Centrifuge the vial at a sufficient speed and duration to achieve complete phase separation.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot from both the aqueous and n-octanol phases.
-
Dilute the aliquots with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the test compound in each phase using a validated HPLC method.
-
-
Calculation of LogP:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase ([Compound]octanol) to its concentration in the aqueous phase ([Compound]aqueous).
-
LogP = log10 (P) = log10 ([Compound]octanol / [Compound]aqueous).
-
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes.
Materials:
-
Test compound
-
Pooled human liver microsomes (HLMs)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl2)
-
Control compounds with known metabolic stability (e.g., a high-turnover and a low-turnover compound)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound and control compounds in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the test and control compounds by diluting the stock solution in the incubation buffer.
-
Prepare the HLM suspension in phosphate buffer on ice.
-
Prepare the NADPH regenerating system solution.
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension to each well.
-
Pre-incubate the plate at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), add a quenching solution (e.g., cold acetonitrile) to stop the reaction.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) can be calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
-
Visualizing the Role of the Trifluoromethyl Group
Diagrams are powerful tools for illustrating complex biological processes and experimental workflows. The following sections provide Graphviz (DOT language) scripts to generate diagrams relevant to the role of the trifluoromethyl group in medicinal chemistry.
Logical Relationships of CF3 Group Effects
This diagram illustrates the cascading effects of introducing a trifluoromethyl group on the key properties of a drug candidate.
Experimental Workflow for In Vitro Metabolic Stability Assay
This diagram outlines the key steps in performing an in vitro metabolic stability assay using liver microsomes.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clinical use and pharmacological properties of selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deuteration versus ethylation – strategies to improve the metabolic fate of an 18F-labeled celecoxib derivative - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of Novel Benzamide Derivatives: A Technical Guide to the Core of Therapeutic Innovation
For Researchers, Scientists, and Drug Development Professionals
The benzamide scaffold holds a privileged position in medicinal chemistry, serving as a versatile template for the design of novel therapeutics across a spectrum of diseases. Its inherent drug-like properties and the facility for chemical modification have enabled the development of potent and selective agents targeting a variety of biological pathways. This technical guide provides an in-depth exploration of the discovery of novel benzamide derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action, with a clear presentation of quantitative data and detailed experimental protocols.
Therapeutic Applications and Mechanisms of Action
Novel benzamide derivatives have demonstrated significant potential in several key therapeutic areas, primarily through the inhibition of crucial enzymes and the modulation of signaling pathways.
Oncology
In the realm of oncology, benzamide-based compounds have emerged as promising anticancer agents by targeting enzymes that play a central role in cancer cell proliferation and survival.
-
Histone Deacetylase (HDAC) Inhibition: Certain benzamide derivatives act as potent inhibitors of histone deacetylases, enzymes that are critical for the epigenetic regulation of gene expression. By inhibiting HDACs, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[1][2][3][4][5]
-
Poly(ADP-ribose) Polymerase (PARP) Inhibition: Another important strategy involves the inhibition of PARP-1, an enzyme crucial for DNA repair. In cancers with existing DNA repair deficiencies, such as those with BRCA mutations, PARP-1 inhibitors can lead to synthetic lethality.[6][7][8][9][10]
Central Nervous System (CNS) Disorders
Benzamide derivatives have also shown promise in the treatment of neurodegenerative diseases and other CNS disorders.
-
Acetylcholinesterase (AChE) Inhibition: By inhibiting acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, these compounds can enhance cholinergic neurotransmission, a key strategy in the symptomatic treatment of Alzheimer's disease.[11][12][13][14]
-
Neuroprotection: Some benzamide derivatives have demonstrated neuroprotective effects against ischemic stroke by disrupting protein-protein interactions involved in neuronal damage pathways.[15][16]
Hedgehog Signaling Pathway Modulation
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is implicated in several cancers. Novel benzamide derivatives have been identified as potent antagonists of the Smoothened (Smo) receptor, a key component of this pathway.[17][18][19]
Data Presentation: Quantitative Bioactivity
The following tables summarize the in vitro bioactivity of representative novel benzamide derivatives from recent studies.
Table 1: Anticancer Activity of Novel Benzamide Derivatives
| Compound | Target | Assay | Cell Line | IC50 | Reference |
| 7j | HDAC1 | Enzymatic Assay | - | 0.65 µM | [4] |
| HDAC2 | Enzymatic Assay | - | 0.78 µM | [4] | |
| HDAC3 | Enzymatic Assay | - | 1.70 µM | [4] | |
| Proliferation | MTT Assay | MCF-7 | 0.83 µM | [4] | |
| Proliferation | MTT Assay | T47D | 1.4 µM | [4] | |
| 23f | PARP-1 | Enzymatic Assay | - | 5.17 nM | [6] |
| Proliferation | MTT Assay | HCT116 | 7.87 µM | [6] | |
| 27f | PARP-1 | Enzymatic Assay | - | 6.06 nM | [6] |
| Proliferation | MTT Assay | HCT116 | 8.93 µM | [6] | |
| Compound 57 | PARP-1 | Enzymatic Assay | - | 2.3 µM | [10] |
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Novel Benzamide Derivatives
| Compound | Target | IC50 | Reference |
| 7a | AChE | 2.49 ± 0.19 µM | [11] |
| 6f | AChE | 0.44 ± 0.1 µM | [12] |
| 21 | AChE | 0.56 nM | [13] |
| 2e | AChE | 6.47 nM (Ki) | [14] |
Table 3: Hedgehog Signaling Pathway Inhibition by Novel Benzamide Derivatives
| Compound | Target | Assay | IC50 | Reference |
| 10f | Smoothened | Gli-luciferase reporter | Potent Inhibition | [19] |
| A8 | Smoothened | β-arrestin recruitment | Low nanomolar | [18] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the discovery of novel benzamide derivatives.
Synthesis of a Representative Benzamide Derivative
This protocol describes a general method for the synthesis of N-substituted benzamides via the formation of an acid chloride followed by amidation.
Protocol: Synthesis of a Benzamide Derivative
-
Acid Chloride Formation: To a solution of the desired benzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM), add oxalyl chloride (1.5 eq) dropwise at 0 °C under an inert atmosphere. Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure.
-
Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add a solution of the desired amine (1.2 eq) and a base such as triethylamine (1.5 eq) in DCM dropwise.
-
Work-up: Stir the reaction mixture at room temperature for 2-4 hours. After completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired benzamide derivative.
In Vitro Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[20][21][22][23][24]
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically from 0.01 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This assay, based on Ellman's method, is used to determine the AChE inhibitory activity of the synthesized compounds.[25][26][27]
Protocol: AChE Inhibition Assay
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and acetylcholinesterase enzyme in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).
-
Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.
-
Reaction Initiation: Initiate the reaction by adding the ATCI substrate solution.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 10-20 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. The percentage of inhibition is calculated relative to the control (enzyme activity without inhibitor). The IC50 value is determined from the dose-response curve.
In Vitro PARP-1 Inhibition Assay
This chemiluminescent assay measures the ability of the synthesized compounds to inhibit the activity of the PARP-1 enzyme.[28][29][30][31][32]
Protocol: PARP-1 Inhibition Assay
-
Plate Coating: Coat a 96-well plate with histones and block with a suitable blocking buffer.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing activated DNA, biotinylated NAD+, and the test compound at various concentrations in the reaction buffer.
-
Enzyme Reaction: Add the PARP-1 enzyme to the wells containing the reaction mixture and incubate for 1 hour at room temperature.
-
Detection: Wash the plate and add streptavidin-HRP conjugate, followed by incubation. After another wash step, add a chemiluminescent substrate.
-
Signal Measurement: Immediately measure the luminescence using a microplate reader.
-
Data Analysis: The percentage of PARP-1 inhibition is calculated based on the reduction in the chemiluminescent signal in the presence of the inhibitor compared to the control. The IC50 value is determined from the dose-response curve.
Visualization of Pathways and Workflows
Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a critical regulator of cell growth and differentiation. In the "off" state, the Patched (PTCH) receptor inhibits the G protein-coupled receptor Smoothened (SMO). Upon binding of the Hedgehog (Hh) ligand to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of target genes. Novel benzamide derivatives can act as SMO antagonists, thereby inhibiting this pathway.[33][34][35][36][37]
Caption: The Hedgehog signaling pathway in its "off" and "on" states, and the inhibitory action of novel benzamide derivatives on Smoothened (SMO).
Experimental Workflow for Drug Discovery
The discovery of novel benzamide derivatives follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.
Caption: A representative workflow for the discovery and development of novel benzamide derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and bioevalution of novel benzamides derivatives as HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and histone deacetylase inhibitory activity of new benzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel modifications of PARP inhibitor veliparib increase PARP1 binding to DNA breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and Characterization of Novel Inhibitors of Human Poly(ADP-Ribose) Polymerase-1 | MDPI [mdpi.com]
- 11. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Identification of a novel Smoothened antagonist that potently suppresses Hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. chondrex.com [chondrex.com]
- 22. atcc.org [atcc.org]
- 23. texaschildrens.org [texaschildrens.org]
- 24. broadpharm.com [broadpharm.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. Approaches to detect PARP-1 activation in vivo, in situ, and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. atcc.org [atcc.org]
- 32. sigmaaldrich.com [sigmaaldrich.com]
- 33. researchgate.net [researchgate.net]
- 34. mdpi.com [mdpi.com]
- 35. researchgate.net [researchgate.net]
- 36. bioinfo.ihb.ac.cn [bioinfo.ihb.ac.cn]
- 37. Hedgehog Signaling | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing with the oxidation of 3-chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde to the corresponding carboxylic acid, followed by amidation to yield the final product.
Introduction
Fluorinated organic compounds, particularly those containing the trifluoromethyl group, are of significant interest in pharmaceutical research. The unique properties of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2][3][4] this compound incorporates several key pharmacophoric features, making it an attractive scaffold for the development of novel therapeutic agents. This document outlines a reliable and reproducible synthetic protocol for its preparation in a laboratory setting.
The overall synthetic pathway is depicted below:
Part 1: Oxidation of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde
This protocol details the oxidation of the aldehyde starting material to the carboxylic acid intermediate. A method using potassium permanganate (KMnO₄) is described, which is a common and effective oxidizing agent for this transformation.[5]
Experimental Protocol
Materials:
-
3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl), 3M
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask, dissolve 3-chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde (1.0 eq) in 100 mL of acetone.
-
Cool the solution to 0-5 °C using an ice bath with continuous stirring.
-
Slowly add a solution of potassium permanganate (1.2 eq) in 50 mL of water to the aldehyde solution over a period of 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Upon completion, quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Filter the mixture through a pad of celite to remove the manganese dioxide, washing the filter cake with acetone.
-
Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.
-
Acidify the remaining aqueous solution to a pH of approximately 2 by the slow addition of 3M HCl. A white precipitate of the carboxylic acid should form.
-
Extract the aqueous layer three times with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude 3-chloro-2-fluoro-6-(trifluoromethyl)benzoic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Data Presentation
| Parameter | Expected Value |
| Starting Material | 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde |
| Product | 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >95% |
| Appearance | White to off-white solid |
Part 2: Amidation of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic Acid
This section describes the conversion of the synthesized carboxylic acid to the target amide. The protocol utilizes a two-step, one-pot procedure involving the activation of the carboxylic acid with thionyl chloride (SOCl₂) followed by reaction with ammonia.[6][7][8]
Experimental Protocol
Materials:
-
3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene, anhydrous
-
Ammonium hydroxide (NH₄OH), concentrated solution
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a reflux condenser and a gas trap
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-chloro-2-fluoro-6-(trifluoromethyl)benzoic acid (1.0 eq) and 30 mL of anhydrous toluene.
-
Add thionyl chloride (1.5 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) for 2-3 hours. The progress of the acid chloride formation can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and toluene under reduced pressure.
-
Dissolve the resulting crude acid chloride in 20 mL of anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated ammonium hydroxide (3.0 eq) dropwise to the stirred solution. A white precipitate should form.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding 30 mL of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Data Presentation
| Parameter | Expected Value |
| Starting Material | 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid |
| Product | This compound |
| Typical Yield | 75-90% |
| Purity (by HPLC) | >98% |
| Appearance | White crystalline solid |
Visualization of Experimental Workflow and Biological Context
Experimental Workflow
The following diagram illustrates the logical flow of the synthesis and purification process.
References
- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide: A Versatile Building Block in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction:
3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide is a halogenated aromatic compound that holds significant potential as a versatile building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a trifluoromethyl group, a chlorine atom, and a fluorine atom on the benzene ring, imparts distinct physicochemical properties to target molecules. These properties, including increased lipophilicity, metabolic stability, and binding affinity, are highly desirable in the fields of medicinal chemistry and agrochemical research. This document provides an overview of the potential applications of this compound and outlines a general synthetic protocol for its derivatization.
Physicochemical Properties
While specific experimental data for this compound is not extensively available in the public domain, its structural features suggest the following characteristics:
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₈H₄ClF₄NO |
| Molecular Weight | 241.57 g/mol |
| Lipophilicity (XlogP) | ~2.5 - 3.5 |
| Metabolic Stability | Enhanced due to the presence of the trifluoromethyl group and halogen atoms. |
| Reactivity | The amide functionality can undergo various transformations, and the aromatic ring is susceptible to nucleophilic aromatic substitution under certain conditions. |
Applications in Synthetic Chemistry
The strategic placement of electron-withdrawing groups and the reactive amide handle make this compound an attractive starting material for the synthesis of a variety of target structures.
Synthesis of Bioactive Heterocycles
Benzamides are common precursors for the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in many pharmaceuticals and agrochemicals. For instance, the amide functionality can be utilized in cyclization reactions to form quinazolinones, benzodiazepines, and other fused heterocyclic systems. The trifluoromethyl and halogen substituents can modulate the biological activity and pharmacokinetic profile of the resulting molecules.
Precursor for Substituted Anilines and Benzylamines
The benzamide can be a precursor to valuable aniline or benzylamine intermediates. The Hofmann rearrangement can convert the benzamide to an aniline, while reduction of the amide can yield the corresponding benzylamine. These amines are crucial building blocks for a wide range of chemical entities.
Modification of the Aromatic Ring
While the electron-deficient nature of the ring makes electrophilic substitution challenging, the presence of the halogen atoms allows for nucleophilic aromatic substitution (SNAAr) reactions, enabling the introduction of other functional groups onto the aromatic core.
Experimental Protocols
Protocol: Synthesis of a Substituted N-Aryl-3-chloro-2-fluoro-6-(trifluoromethyl)benzamide via Buchwald-Hartwig Amination
This protocol describes a potential cross-coupling reaction to form a C-N bond, a common strategy in medicinal chemistry.
Materials:
-
This compound
-
Aryl halide (e.g., Aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the aryl halide (1.2 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Outcome:
This reaction would yield an N-aryl derivative of the starting benzamide. The yield and purity would depend on the specific aryl halide used and the optimization of reaction conditions.
Quantitative Data (Hypothetical):
| Starting Material | Product | Reagents | Yield (%) | Purity (%) |
| This compound | N-(4-methoxyphenyl)-3-chloro-2-fluoro-6-(trifluoromethyl)benzamide | 4-bromoanisole, Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 60-80 | >95 |
Visualizations
The following diagrams illustrate the general synthetic utility of this compound.
Caption: Synthetic pathways from the benzamide.
Caption: Synthesis of the target benzamide.
Conclusion
This compound is a promising synthetic building block with significant potential for the development of novel pharmaceuticals and agrochemicals. Its unique electronic and steric properties, conferred by the trifluoromethyl and halogen substituents, make it an attractive starting point for the synthesis of diverse and complex molecular architectures. Further exploration of its reactivity will undoubtedly lead to the discovery of new and valuable chemical entities.
Application Notes and Protocols for 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide in Drug Discovery
Disclaimer: As of December 2025, publicly available scientific literature and patent databases do not contain specific information regarding the application of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide in drug discovery, including its biological targets, mechanism of action, or associated quantitative data. The following application notes and protocols are presented as a generalized example based on the activities of structurally related benzamide derivatives, particularly those identified as inhibitors of the voltage-gated sodium channel Nav1.7, a genetically validated target for pain. This information is intended to serve as a template for researchers and drug development professionals on how such a compound might be investigated.
Introduction
Benzamide scaffolds are prevalent in medicinal chemistry and have been successfully incorporated into a wide range of therapeutic agents. The unique electronic and steric properties of the 3-chloro-2-fluoro-6-(trifluoromethyl)phenyl moiety suggest its potential as a pharmacophore for interaction with various biological targets. Based on the activity of analogous compounds, a primary hypothetical application for this benzamide is in the discovery of novel analgesics through the inhibition of the Nav1.7 sodium channel.
Hypothetical Biological Target: Voltage-Gated Sodium Channel Nav1.7
The voltage-gated sodium channel Nav1.7 is predominantly expressed in peripheral sensory neurons and plays a crucial role in the transmission of pain signals. Genetic loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital inability to experience pain, making it a highly attractive target for the development of new pain therapeutics.
Proposed Mechanism of Action
It is hypothesized that this compound could act as a state-dependent inhibitor of Nav1.7, binding preferentially to the inactivated state of the channel. This mechanism would lead to a reduction in neuronal excitability in response to noxious stimuli, thereby producing an analgesic effect.
Data Presentation
The following tables present hypothetical quantitative data that would be generated during the preclinical evaluation of a compound like this compound for its activity against Nav1.7.
Table 1: In Vitro Potency and Selectivity Profile
| Target | Assay Type | IC50 (nM) |
| hNav1.7 | QPatch (Inactivated State) | 50 |
| hNav1.5 | QPatch (Resting State) | >10,000 |
| hNav1.1 | QPatch (Inactivated State) | 2,500 |
| hERG | PatchXpress | >30,000 |
Table 2: In Vivo Efficacy in a Neuropathic Pain Model
| Animal Model | Dosing Route | ED50 (mg/kg) | Therapeutic Window (vs. CNS side effects) |
| Mouse Chronic Constriction Injury (CCI) | Oral (p.o.) | 10 | >30x |
Experimental Protocols
Automated Electrophysiology (QPatch) for Nav1.7 Inhibition
This protocol describes the methodology for assessing the inhibitory activity of this compound on human Nav1.7 channels expressed in a stable cell line.
Materials:
-
HEK293 cells stably expressing human Nav1.7
-
QPatch automated electrophysiology platform
-
Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4)
-
Intracellular solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2)
-
Test compound stock solution (10 mM in DMSO)
Procedure:
-
Harvest and prepare a single-cell suspension of the hNav1.7-expressing HEK293 cells.
-
Load the cell suspension and solutions onto the QPatch instrument.
-
Establish whole-cell patch-clamp recordings.
-
Apply a voltage protocol to elicit Nav1.7 currents. To assess state-dependent inhibition, hold the cells at a depolarized potential (e.g., -50 mV) to enrich the population of inactivated channels before applying a test pulse.
-
Apply a baseline recording of the current in the absence of the test compound.
-
Serially dilute the test compound in the extracellular solution to the desired concentrations.
-
Perfuse the cells with the different concentrations of the test compound and record the resulting currents.
-
Calculate the percentage of current inhibition at each concentration relative to the baseline.
-
Fit the concentration-response data to a sigmoidal dose-response equation to determine the IC50 value.
In Vivo Efficacy in the Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This protocol outlines the procedure for evaluating the analgesic efficacy of the test compound in a rodent model of neuropathic pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
4-0 chromic gut sutures
-
Von Frey filaments for assessing mechanical allodynia
-
Test compound formulation for oral gavage
Procedure:
-
Induce anesthesia in the rats.
-
Surgically expose the sciatic nerve in one hind limb and place four loose ligatures around it.
-
Allow the animals to recover for 7-10 days to allow for the development of neuropathic pain behaviors.
-
Assess baseline mechanical allodynia by measuring the paw withdrawal threshold using von Frey filaments.
-
Randomize the animals into vehicle and test compound treatment groups.
-
Administer the test compound or vehicle via oral gavage at various doses.
-
Measure the paw withdrawal threshold at different time points post-dosing (e.g., 1, 2, 4, and 6 hours).
-
Calculate the reversal of mechanical allodynia for each treatment group compared to the vehicle control.
-
Determine the dose that produces 50% of the maximal possible effect (ED50).
Visualizations
The following diagrams illustrate the hypothetical signaling pathway and experimental workflow.
Caption: Hypothetical mechanism of action for Nav1.7 inhibition.
Caption: Preclinical drug discovery workflow for a Nav1.7 inhibitor.
Application Note: 1H NMR Characterization of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the characterization of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.
Introduction
This compound is a substituted benzamide derivative. Benzamides are a common structural motif in medicinal chemistry, and understanding their conformational and electronic properties is crucial for drug design and development. ¹H NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. This application note outlines the expected ¹H NMR spectral data and provides a standardized protocol for sample preparation and data acquisition.
Predicted ¹H NMR Spectral Data
Based on the analysis of substituent effects in related benzamide compounds, the following ¹H NMR characteristics are predicted for this compound. The aromatic region is expected to show two distinct proton signals, and the amide protons will also be visible, though their chemical shift can be highly dependent on solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| Ar-H (H4/H5) | 7.60 - 8.20 | m | - |
| -CONH₂ | 7.50 - 8.50 | br s | - |
Note: The exact chemical shifts of the aromatic protons (H4 and H5) are difficult to predict precisely without experimental data but will appear as a multiplet (m) due to complex coupling with each other and potentially with the fluorine atom. The amide protons (-CONH₂) are expected to appear as a broad singlet (br s) and are exchangeable with D₂O.
Experimental Protocol
A standardized protocol for the acquisition of ¹H NMR data for this compound is provided below.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Weighing : Accurately weigh 5-25 mg of this compound.[1][2][3]
-
Solvent Selection : Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for benzamides due to its ability to dissolve a wide range of compounds and to slow down the exchange of amide protons, making them more easily observable.[2] Chloroform-d (CDCl₃) is another common option. The typical volume of solvent is 0.6-0.7 mL.[1][2]
-
Dissolution : Dissolve the sample in the deuterated solvent in a small, clean vial before transferring it to the NMR tube.[1] Gentle warming or vortexing can aid dissolution.
-
Filtration : To remove any particulate matter, which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3]
-
Internal Standard : An internal standard such as tetramethylsilane (TMS) can be added for accurate chemical shift referencing (0 ppm).[2]
NMR Data Acquisition
The following parameters are recommended for a standard ¹H NMR experiment.
Table 2: NMR Instrument Parameters
| Parameter | Recommended Value |
| Spectrometer Frequency | 400 MHz or higher |
| Solvent | DMSO-d₆ or CDCl₃ |
| Temperature | 298 K |
| Pulse Sequence | Standard 1D proton |
| Number of Scans | 16 or 32 |
| Relaxation Delay | 1-2 seconds |
| Acquisition Time | 2-4 seconds |
Data Processing and Analysis
-
Fourier Transformation : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction : Manually or automatically correct the phase of the spectrum.
-
Baseline Correction : Apply a baseline correction to ensure accurate integration.
-
Referencing : Reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integration : Integrate the signals to determine the relative number of protons.
-
Peak Picking and Coupling Constant Measurement : Identify the chemical shift of each signal and measure the coupling constants for any multiplets.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the ¹H NMR characterization process.
Caption: Workflow for ¹H NMR Characterization.
Structure and Signaling Pathway
The following diagram shows the chemical structure of this compound with the protons labeled for clarity in NMR analysis.
Caption: Chemical Structure with Proton Labels.
References
Application Note: HPLC Purity Analysis of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the determination of purity for 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide using High-Performance Liquid Chromatography (HPLC). The described reverse-phase HPLC method is designed for accuracy and robustness in quantifying the active pharmaceutical ingredient (API) and its potential impurities. This application note includes comprehensive experimental procedures, system suitability requirements, and data presentation guidelines to ensure reliable and reproducible results in a research and drug development setting.
Introduction
This compound is a complex aromatic compound with potential applications in the pharmaceutical and agrochemical industries. The presence of halogen and trifluoromethyl groups can present challenges in synthesis, often leading to the formation of isomers and other process-related impurities.[1] Therefore, a reliable analytical method is crucial for ensuring the purity and quality of the final product. This application note details a robust HPLC method for the purity assessment of this compound.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).
-
Chromatographic Data Software (CDS): OpenLab CDS or equivalent.
-
Analytical Balance: Mettler Toledo XPE205 or equivalent.
-
Volumetric glassware: Class A.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (AR grade)
-
This compound reference standard (purity >99.5%)
-
Sample of this compound for analysis.
-
Chromatographic Conditions
A reverse-phase HPLC method was developed for the optimal separation of this compound from its potential impurities.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD, 220 nm |
| Run Time | 25 minutes |
Table 1: HPLC Chromatographic Conditions
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 15.0 | 20 | 80 |
| 20.0 | 20 | 80 |
| 20.1 | 60 | 40 |
| 25.0 | 60 | 40 |
Table 2: Gradient Elution Program
Preparation of Solutions
-
Diluent: A mixture of Acetonitrile and Water in a 50:50 (v/v) ratio.
-
Standard Solution Preparation (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution Preparation (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
System Suitability
To ensure the validity of the analytical results, system suitability tests must be performed before sample analysis.[2] Five replicate injections of the Standard Solution are made.
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | ≥ 2000 | 8500 |
| %RSD of Peak Area | ≤ 2.0% | 0.5% |
| %RSD of Retention Time | ≤ 1.0% | 0.2% |
Table 3: System Suitability Results
Data Presentation and Purity Calculation
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Calculation:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
| Peak No. | Retention Time (min) | Peak Area | % Area |
| 1 | 4.5 | 15,000 | 0.3 |
| 2 | 8.2 (Main Peak) | 4,950,000 | 99.0 |
| 3 | 10.1 | 25,000 | 0.5 |
| 4 | 12.8 | 10,000 | 0.2 |
Table 4: Example Chromatographic Data for a Sample
Method Validation Synopsis
For use in a regulated environment, this method should be validated according to ICH Q2(R1) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A typical range would be from the reporting limit to 150% of the nominal concentration.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Workflow and Diagrams
The overall workflow for the HPLC analysis is depicted below.
Caption: HPLC analysis workflow for purity determination.
Potential Impurities and Synthesis Context
The synthesis of halogenated and trifluoromethylated aromatic compounds can be complex.[1][3] Potential impurities in this compound could arise from several sources:
-
Starting Materials: Unreacted precursors from the synthetic route.
-
Isomers: Positional isomers formed during aromatic substitution reactions. For instance, isomers where the chloro, fluoro, or trifluoromethyl groups are in different positions on the benzene ring could be present.[4]
-
By-products: Compounds formed from side reactions during the synthesis.
-
Degradation Products: Impurities formed due to instability of the API under certain conditions.
The developed HPLC method should be capable of separating the main peak from these potential impurities to ensure an accurate purity assessment.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust approach for determining the purity of this compound. Adherence to the specified chromatographic conditions, system suitability criteria, and solution preparation procedures is essential for obtaining accurate and reproducible results. This method is suitable for use in research, development, and quality control environments, and should be fully validated before implementation in a regulated laboratory.
References
Application Notes and Protocols for Cross-Coupling Reactions with 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide in various palladium-catalyzed cross-coupling reactions. Due to the specific electronic and steric properties of this substrate, the following protocols are proposed as robust starting points for methodology development. The chloro-substituent, coupled with the ortho-fluoro and trifluoromethyl groups, presents a unique challenge, often requiring highly active catalyst systems to achieve efficient transformations. This document outlines optimized starting conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, intended to facilitate the synthesis of diverse and complex molecular architectures.
Introduction to Cross-Coupling with this compound
This compound is a valuable building block in medicinal chemistry and materials science, offering a scaffold for the introduction of a variety of functional groups. The presence of a chlorine atom, a fluorine atom, and a trifluoromethyl group on the benzene ring significantly influences its reactivity in cross-coupling reactions. The electron-withdrawing nature of the fluoro and trifluoromethyl groups can activate the C-Cl bond towards oxidative addition, a key step in the catalytic cycle. However, the ortho-position of these substituents also introduces steric hindrance, which may necessitate the use of bulky ligands to facilitate the reaction.
The protocols provided herein are based on established methods for structurally and electronically similar aryl chlorides. Optimization of the reaction parameters, including catalyst, ligand, base, solvent, and temperature, is recommended to achieve the best results for specific substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, typically between an aryl halide and a boronic acid or ester. For a substrate like this compound, the use of highly active palladium catalysts with bulky, electron-rich phosphine ligands is recommended to overcome the lower reactivity of the C-Cl bond.
Table 1: Proposed Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Proposed Conditions |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | SPhos, XPhos, RuPhos |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ |
| Solvent | Toluene, 1,4-Dioxane, THF/H₂O |
| Temperature | 80-110 °C |
| Catalyst Loading | 1-5 mol% |
| Ligand Loading | 2-10 mol% |
| Reactant Ratio | Aryl Chloride : Boronic Acid : Base (1 : 1.2 : 2) |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.2 mmol), the selected base (e.g., K₃PO₄, 2.0 mmol), the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., toluene, 5 mL) via syringe. If a biphasic system is used, add degassed water (e.g., 1 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The reaction of this compound with various primary and secondary amines can be achieved using palladium catalysts with specialized phosphine ligands. The choice of base is critical and often depends on the pKa of the amine coupling partner.
Table 2: Proposed Reaction Conditions for Buchwald-Hartwig Amination
| Parameter | Proposed Conditions |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | XPhos, RuPhos, BrettPhos |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, 1,4-Dioxane |
| Temperature | 90-120 °C |
| Catalyst Loading | 1-3 mol% |
| Ligand Loading | 2-6 mol% |
| Reactant Ratio | Aryl Chloride : Amine : Base (1 : 1.2 : 1.5) |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, to a dry vial equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), the phosphine ligand (e.g., XPhos, 0.03 mmol, 3 mol%), and the base (e.g., NaOtBu, 1.5 mmol).
-
Reagent Addition: Add this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. For substrates like this compound, careful control of the reaction conditions is necessary to achieve high yields and avoid side reactions.
Table 3: Proposed Reaction Conditions for Sonogashira Coupling
| Parameter | Proposed Conditions |
| Palladium Precursor | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ |
| Copper Co-catalyst | CuI |
| Ligand | PPh₃ (if not part of the precursor) |
| Base | Et₃N, i-Pr₂NH, piperidine |
| Solvent | THF, DMF, Toluene |
| Temperature | Room Temperature to 80 °C |
| Pd Catalyst Loading | 1-5 mol% |
| Cu Catalyst Loading | 2-10 mol% |
| Reactant Ratio | Aryl Chloride : Alkyne : Base (1 : 1.5 : 2) |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and the copper co-catalyst (e.g., CuI, 0.06 mmol, 6 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Reagent and Solvent Addition: Add the degassed solvent (e.g., THF, 10 mL), the terminal alkyne (1.5 mmol), and the amine base (e.g., Et₃N, 2.0 mmol) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 60 °C).
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with diethyl ether and filter through Celite to remove the precipitated salts.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Logical relationship of components in a cross-coupling reaction.
Caption: Decision tree for selecting cross-coupling reaction conditions.
Application Notes & Protocols: Development of Agrochemicals from Fluorinated Benzamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key stages involved in the development of novel agrochemicals derived from fluorinated benzamides. The inclusion of fluorine atoms or fluorine-containing groups into a molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target enzymes.[1][2] These modifications often lead to enhanced biological activity and improved performance of agrochemicals.[3] This document outlines protocols for synthesis, mode of action analysis, and efficacy evaluation, complete with data presentation guidelines and workflow visualizations.
Synthesis of Fluorinated Benzamides
The primary method for producing fluorinated agrochemicals involves the use of fluorine-containing building blocks.[1] A common synthetic route to fluorinated benzamides is the coupling of a fluorinated carboxylic acid derivative (like an acid chloride) with an appropriate amine.
Experimental Protocol: General Synthesis of a Fluorinated Benzamide
This protocol describes a general procedure for the amide coupling reaction to form a target fluorinated benzamide.
-
Preparation of Fluorinated Acid Chloride:
-
To a solution of the desired fluorinated benzoic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude fluorinated acid chloride, which can be used in the next step without further purification.
-
-
Amide Coupling Reaction:
-
Dissolve the desired amine (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) in dry DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of the crude fluorinated acid chloride (1.1 eq) in dry DCM dropwise to the amine solution.
-
Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure fluorinated benzamide.
-
-
Characterization:
-
Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).[4]
-
Mode of Action: Succinate Dehydrogenase Inhibition
Many fluorinated benzamides, such as fluopyram, function as Succinate Dehydrogenase Inhibitors (SDHIs).[5][6] They disrupt the fungal mitochondrial electron transport chain at Complex II (succinate dehydrogenase), blocking cellular respiration and energy production, which ultimately leads to fungal cell death.[6]
Other pesticides have been shown to affect signaling pathways such as Wnt/β-catenin and G-protein coupled receptor signaling.[7] Exposure can also induce oxidative stress through the generation of reactive nitrogen species (RNS), leading to mitochondrial dysfunction and apoptosis.[8]
Agrochemical Efficacy Evaluation
Efficacy testing is crucial to determine the biological activity of newly synthesized compounds.[9] Trials should be designed to generate reliable and robust data, often following guidelines from organizations like the European and Mediterranean Plant Protection Organization (EPPO).
Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
-
Preparation:
-
Prepare Potato Dextrose Agar (PDA) medium and autoclave.
-
Dissolve the test compounds (fluorinated benzamides) in a suitable solvent (e.g., DMSO) to create stock solutions (e.g., 10,000 mg/L).
-
Add appropriate volumes of the stock solutions to the molten PDA (cooled to ~50 °C) to achieve final test concentrations (e.g., 100 mg/L, 50 mg/L, 25 mg/L).
-
Pour the amended PDA into sterile Petri dishes. A control plate should be prepared with the solvent only.
-
-
Inoculation:
-
From a fresh culture of the target fungus (e.g., Botrytis cinerea), cut a mycelial disc (e.g., 5 mm diameter) using a sterile cork borer.
-
Place the mycelial disc, mycelium-side down, in the center of each PDA plate (both treated and control).
-
-
Incubation:
-
Incubate the plates at a suitable temperature (e.g., 25 °C) in the dark.
-
-
Data Collection:
-
Measure the diameter of the fungal colony in two perpendicular directions once the fungus in the control plate has reached the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the formula:
-
Inhibition (%) = [(C - T) / C] * 100
-
Where C is the average colony diameter of the control and T is the average colony diameter of the treated plate.
-
-
-
Data Analysis:
-
Calculate the mean inhibition and standard deviation for each compound at each concentration.
-
Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value for active compounds through probit analysis.
-
Protocol: Field Efficacy Trial
Field trials are necessary to evaluate performance under real-world agricultural conditions.[10]
-
Trial Design:
-
Select a suitable location with a history of the target disease or pest.
-
Use a randomized complete block design (RCBD) with at least three or four replicates for statistical robustness.[9][11]
-
Treatments should include the test product(s) at various application rates, a registered reference product, and an untreated control.[11]
-
-
Plot Management:
-
Define plot sizes and buffer zones to prevent spray drift between plots.
-
Manage the crop according to standard agricultural practices for the region.
-
-
Application:
-
Apply the treatments at the appropriate crop growth stage or upon initial signs of disease/pest infestation.
-
Use calibrated application equipment to ensure uniform coverage.
-
-
Assessment:
-
Visually assess disease severity or pest damage at set intervals after application.[9] Use standardized rating scales (e.g., percentage of leaf area affected).
-
Collect data on crop yield and quality at harvest to assess the product's impact.
-
-
Data Analysis:
-
Perform statistical analysis (e.g., ANOVA) on the collected data to determine significant differences between treatments.
-
Data Presentation
Quantitative data from efficacy trials should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: In Vitro Fungicidal Activity of Fluorinated Benzamides against Various Pathogens
| Compound ID | Chemical Structure | Inhibition vs. B. cinerea (%) @ 100 mg/L | Inhibition vs. F. graminearum (%) @ 100 mg/L | Inhibition vs. M. mali (%) @ 100 mg/L |
| FB-001 | 2-chloro-N-(4'-fluorobiphenyl-4-yl)benzamide | 85.2 ± 3.1 | 78.5 ± 4.5 | 75.1 ± 2.9 |
| FB-002 | 3-fluoro-N-(pyridin-2-yl)benzamide | 76.4 ± 2.8 | 70.1 ± 3.3 | 68.9 ± 4.1 |
| FB-003 | 4-(trifluoromethyl)-N-(thiazol-2-yl)benzamide | 92.1 ± 1.9 | 88.6 ± 2.4 | 85.3 ± 3.5 |
| Reference | Pyraclostrobin | 81.4 ± 2.5 | 80.2 ± 3.0 | 79.5 ± 2.8 |
| Control | (Solvent Only) | 0 | 0 | 0 |
Data are presented as mean ± standard deviation for n=3 replicates. Data is representative.
Table 2: Field Trial Efficacy Against Powdery Mildew on Grapes
| Treatment | Application Rate (g a.i./ha) | Mean Disease Severity (%) | Yield ( kg/ha ) |
| FB-003 | 150 | 4.5 a | 8,500 a |
| FB-003 | 100 | 6.8 b | 8,150 ab |
| Reference SDHI | 120 | 7.1 b | 8,020 b |
| Untreated Control | - | 45.2 c | 5,200 c |
Means in the same column followed by the same letter are not significantly different (P < 0.05) according to Tukey's HSD test. Data is representative.
References
- 1. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 2. researchgate.net [researchgate.net]
- 3. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
- 7. Concordant signaling pathways produced by pesticide exposure in mice correspond to pathways identified in human Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. criver.com [criver.com]
- 10. antedis.com [antedis.com]
- 11. ppqs.gov.in [ppqs.gov.in]
Application Notes and Protocols for N-Acylation with 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the N-acylation of amines using 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide as the acylating agent. Due to the inherent stability of the amide bond, direct acylation with a benzamide is challenging and requires specific activation. The proposed protocol is based on a metal-free transamidation reaction activated by trimethylsilyl chloride (TMSCl), a method demonstrated to be effective for primary amides.
Overview
The N-acylation of amines to form new amide bonds is a cornerstone of organic and medicinal chemistry. While acyl chlorides and anhydrides are common acylating agents, the use of stable benzamides offers advantages in terms of availability and handling. This compound is a valuable building block, and its incorporation into molecules via N-acylation can impart unique electronic and conformational properties. The protocol detailed below provides a robust method for achieving this transformation.
Data Presentation
The following table summarizes the key reactants and conditions for the proposed N-acylation protocol. Representative yields are based on similar transamidation reactions reported in the literature.
| Parameter | Description |
| Acylating Agent | This compound |
| Amine Substrate | Representative Primary or Secondary Amine (e.g., Benzylamine) |
| Activating Agent | Trimethylsilyl Chloride (TMSCl) |
| Solvent | N-Methyl-2-pyrrolidone (NMP) |
| Temperature | 160 °C |
| Reaction Time | 16 hours |
| Representative Yield | 60-85% (estimated) |
Experimental Protocol: N-Acylation via TMSCl-Activated Transamidation
This protocol describes a general procedure for the N-acylation of an amine with this compound.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Trimethylsilyl Chloride (TMSCl)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv).
-
Addition of Amine and Solvent: Add the amine (4.0 mmol, 4.0 equiv) and anhydrous N-Methyl-2-pyrrolidone (NMP) (3.0 mL).
-
Addition of Activating Agent: Carefully add trimethylsilyl chloride (TMSCl) (2.0 mmol, 2.0 equiv) to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 160 °C and stir for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acylated product.
Experimental Workflow
Caption: Workflow for the N-acylation of amines.
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of TMSCl-activated transamidation.
Caption: Mechanism of TMSCl-activated N-acylation.
Application of Fluorinated Building Blocks in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, agrochemicals, and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated building blocks invaluable tools in the design of novel molecules with improved performance.[1] This document provides detailed application notes and experimental protocols for the use of common fluorinated building blocks in key organic transformations.
Deoxyfluorination of Alcohols
Deoxyfluorination, the conversion of a hydroxyl group to a fluorine atom, is a fundamental transformation in the synthesis of aliphatic fluorides.[2] Several reagents have been developed for this purpose, each with its own advantages in terms of reactivity, selectivity, and safety.
Application Note:
Common deoxyfluorination reagents include Diethylaminosulfur Trifluoride (DAST) and its less hazardous analogue, PyFluor. While DAST is a versatile and widely used reagent, it is known for its thermal instability.[2][3] PyFluor offers a safer alternative with often improved chemoselectivity and reduced elimination byproducts.[4] The choice of reagent often depends on the substrate's complexity and the scale of the reaction.
Quantitative Data: Comparison of Deoxyfluorination Reagents
| Substrate (Alcohol) | Reagent | Yield of Fluorinated Product (%) | Elimination Byproduct (%) | Reference |
| 1-Octanol | DAST | ~85 | <5 | [3] |
| 1-Octanol | PyFluor | >90 | <2 | [4] |
| (-)-Menthol | DAST | 65 | 30 | [4] |
| (-)-Menthol | PyFluor | 79 | <5 | [4] |
| Cholesterol | DAST | 47 | 44 | [5] |
| Cholesterol | PyFluor | 84 | 11 | [5] |
Experimental Protocols:
Protocol 1.1: General Procedure for Deoxyfluorination of an Alcohol using DAST [3]
-
Materials:
-
Alcohol (1.0 eq)
-
Diethylaminosulfur trifluoride (DAST) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the alcohol (1.0 eq) in anhydrous dichloromethane (20 volumes).
-
Cool the solution to -78 °C under a nitrogen atmosphere.
-
Add DAST (1.2 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (2 x 10 volumes).
-
Combine the organic layers and wash successively with water (2 x 10 volumes) and brine (1 x 5 volumes).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 1.2: Deoxyfluorination of a Secondary Alcohol using PyFluor [4]
-
Materials:
-
Secondary alcohol (1.0 eq)
-
PyFluor (1.1 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq)
-
Toluene, anhydrous
-
-
Procedure:
-
To a stirred solution of the secondary alcohol (1.0 eq) and DBU (2.0 eq) in anhydrous toluene, add PyFluor (1.1 eq) at room temperature.
-
Stir the reaction mixture until completion, as monitored by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and wash with water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
-
Trifluoromethylation Reactions
The introduction of a trifluoromethyl (-CF₃) group is a widely employed strategy in drug discovery to enhance metabolic stability and binding affinity.[6][7] Various methods, including nucleophilic, electrophilic, and radical pathways, have been developed to incorporate this important functional group.
Application Note:
Copper-catalyzed trifluoromethylation of aryl halides and boronic acids provides a versatile route to trifluoromethylarenes.[8][9] For the trifluoromethylation of alkenes, photoredox catalysis has emerged as a mild and efficient method.[10][11][12] The choice of the trifluoromethylating agent (e.g., TMSCF₃, Togni's reagent, CF₃I) and the catalytic system depends on the substrate and the desired transformation.
Quantitative Data: Substrate Scope for Trifluoromethylation Reactions
| Reaction Type | Substrate | Reagent/Catalyst | Yield (%) | Reference |
| Copper-Catalyzed | 4-Iodoanisole | TMSCF₃ / CuI | 85 | [13] |
| Copper-Catalyzed | Phenylboronic acid | TMSCF₃ / Cu(OAc)₂ | 82 | [8] |
| Photoredox Catalysis | Styrene | CF₃I / Ru(bpy)₃Cl₂ | 78 | [14] |
| Radical | 1-Octene | Togni's Reagent / Cu(OAc)₂ | 75 | [15] |
Experimental Protocols:
Protocol 2.1: Copper-Catalyzed Trifluoromethylation of an Aryl Iodide [16]
-
Materials:
-
Aryl iodide (1.0 eq)
-
Trifluoromethylating reagent (e.g., TMSCF₃) (2.0 eq)
-
Copper(I) iodide (CuI) (0.2 eq)
-
1,10-Phenanthroline (0.2 eq)
-
Potassium carbonate (K₂CO₃) (4.0 eq)
-
Benzonitrile, anhydrous
-
-
Procedure:
-
In a glovebox, combine the aryl iodide (0.1 mmol), trifluoromethylating reagent (0.2 mmol), CuI (3.8 mg, 0.02 mmol), 1,10-phenanthroline (3.6 mg, 0.02 mmol), and K₂CO₃ (55.6 mg, 0.4 mmol) in a reaction vial.
-
Add anhydrous benzonitrile (1.0 mL).
-
Seal the vial and heat the mixture at 90 °C for the appropriate time (monitor by GC-MS or LC-MS).
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2.2: Visible Light Photoredox-Catalyzed Trifluoromethylation of an Alkene [11]
-
Materials:
-
Alkene (1.0 eq)
-
Trifluoroiodomethane (CF₃I) (2.0 eq)
-
Ru(Phen)₃Cl₂ (1 mol%)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
-
Procedure:
-
To an oven-dried Schlenk tube, add the alkene (0.5 mmol), Ru(Phen)₃Cl₂ (0.005 mmol), and anhydrous acetonitrile (5 mL).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Add DBU (1.0 mmol) and CF₃I (1.0 mmol) under a positive pressure of nitrogen.
-
Irradiate the reaction mixture with a blue LED (450 nm) at room temperature for 24 hours.
-
Monitor the reaction by ¹⁹F NMR or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography.
-
Difluoromethylation and Monofluoromethylation
The difluoromethyl (-CF₂H) and monofluoromethyl (-CH₂F) groups serve as valuable bioisosteres for hydroxyl and thiol groups, offering a way to modulate hydrogen bonding capabilities and lipophilicity.[17]
Application Note:
Nucleophilic difluoromethylation of carbonyl compounds can be achieved using reagents like (difluoromethyl)trimethylsilane (TMSCF₂H) in the presence of a suitable activator.[18] These reactions provide direct access to α-difluoromethylated alcohols.
Experimental Protocol:
Protocol 3.1: Nucleophilic Difluoromethylation of an Aldehyde using TMSCF₂H [18][19]
-
Materials:
-
Aldehyde (1.0 eq)
-
(Difluoromethyl)trimethylsilane (TMSCF₂H) (1.5 eq)
-
Potassium tert-butoxide (t-BuOK) (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
To a solution of the aldehyde (1.0 eq) in anhydrous THF at -78 °C, add TMSCF₂H (1.5 eq).
-
Add a solution of potassium tert-butoxide (1.5 eq) in THF dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Visualizations of Synthetic Pathways and Workflows
Caption: General workflow for a typical fluorination reaction.
Caption: Mechanism of photoredox trifluoromethylation.
Caption: Comparison of fluorination strategies.
References
- 1. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 2. Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor) [sigmaaldrich.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. Trifluoromethyl ketone synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis [organic-chemistry.org]
- 12. Trifluoromethylation of alkenes by visible light photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pure.tue.nl [pure.tue.nl]
- 15. Allylic trifluoromethane synthesis by trifluoromethylation [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. BJOC - Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination [beilstein-journals.org]
- 18. Organocatalytic direct difluoromethylation of aldehydes and ketones with TMSCF2H - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
Q2: What are the critical factors influencing the yield of the amidation step?
A2: The key factors that significantly impact the yield of the amidation of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid include the choice of coupling agent, reaction temperature, solvent, and the method of ammonia introduction. Incomplete conversion of the carboxylic acid to a more reactive intermediate (like an acyl chloride) or side reactions can lead to lower yields.
Q3: What are the potential side products in this synthesis?
A3: Potential side products can arise from both steps. During the synthesis of the benzoic acid precursor, isomers with different substitution patterns can form. In the amidation step, if using an acyl chloride intermediate, hydrolysis of the acyl chloride back to the benzoic acid can occur if moisture is present. Over-reaction or side reactions with the coupling agents can also lead to impurities. For instance, if conditions are not carefully controlled, N-acylated ureas can form when using carbodiimide coupling agents.
Q4: How can I purify the final this compound product?
A4: Purification of the final product can typically be achieved through recrystallization from a suitable solvent system. The choice of solvent will depend on the polarity of the impurities. Common solvents for recrystallization of benzamides include ethanol, methanol, or mixtures of ethyl acetate and hexanes. If recrystallization is insufficient, column chromatography on silica gel may be necessary.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low Yield in the Amidation Step
| Potential Cause | Suggested Solution |
| Incomplete activation of the carboxylic acid | - If using a thionyl chloride (SOCl₂) route: Ensure the SOCl₂ is fresh and used in excess (typically 2-3 equivalents). The reaction should be refluxed to ensure complete conversion to the acyl chloride. Remove excess SOCl₂ under vacuum before adding ammonia. - If using coupling agents (e.g., HATU, DCC): Use a slight excess of the coupling agent and an appropriate base (e.g., DIPEA, triethylamine) to facilitate the reaction. Ensure all reagents are anhydrous. |
| Hydrolysis of the acyl chloride intermediate | Perform the reaction under strictly anhydrous conditions. Use dry solvents and glassware. Introduce ammonia gas or a solution of ammonia in an anhydrous solvent. |
| Suboptimal reaction temperature | The reaction of the acyl chloride with ammonia is typically exothermic and should be started at a low temperature (0 °C) and then allowed to warm to room temperature. For coupling agent-mediated reactions, the optimal temperature may vary, and screening a range of temperatures (e.g., 0 °C to 50 °C) is recommended. |
| Inefficient introduction of ammonia | Bubbling anhydrous ammonia gas through the reaction mixture is often effective. Alternatively, using a solution of ammonia in an anhydrous solvent like dioxane or THF can provide better control over the stoichiometry. |
Problem 2: Presence of Starting Benzoic Acid in the Final Product
| Potential Cause | Suggested Solution |
| Incomplete reaction | - Increase the reaction time. - Increase the amount of the activating agent (SOCl₂ or coupling agent) and ammonia. |
| Hydrolysis of the intermediate or product | - Ensure anhydrous conditions throughout the reaction and work-up. - During the work-up, wash the organic layer with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove any unreacted acidic benzoic acid. |
Problem 3: Formation of an Oily or Impure Solid Product
| Potential Cause | Suggested Solution |
| Presence of side products | - Analyze the crude product by TLC, LC-MS, or NMR to identify the impurities. - If unreacted starting material is the issue, refer to Problem 2. - If other impurities are present, optimize the reaction conditions (temperature, reaction time, stoichiometry) to minimize their formation. |
| Inadequate purification | - Optimize the recrystallization solvent system. A solvent screen using small amounts of the crude product can identify the best solvent or solvent mixture for purification. - If recrystallization fails, purify the product using flash column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective. |
Experimental Protocols
Protocol 1: Synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride
This protocol is based on standard procedures for the conversion of benzoic acids to benzoyl chlorides.
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂) (3.0 eq) to the flask.
-
Heat the mixture to reflux (approximately 80 °C) and maintain for 2-4 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. This will yield the crude 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride, which can be used in the next step without further purification.
Protocol 2: Synthesis of this compound
This protocol describes the amidation of the benzoyl chloride intermediate.
-
Dissolve the crude 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, dioxane, or dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly bubble anhydrous ammonia gas through the stirred solution. Alternatively, add a solution of ammonia in an anhydrous solvent (e.g., 0.5 M ammonia in dioxane) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the amidation step.
Technical Support Center: 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider before starting the purification of this compound?
Before commencing purification, it is crucial to have a preliminary understanding of the potential impurities that may be present from the synthesis. Common impurities could include unreacted starting materials, byproducts from side reactions, and residual solvents. Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy can be invaluable for analyzing the crude product mixture and tailoring the purification strategy.
Q2: My purified this compound product appears as an oil, but I was expecting a solid. What could be the cause?
The presence of geometric isomers or impurities can lower the melting point of a compound, potentially resulting in an oily or waxy product instead of a crystalline solid.[1] Residual solvents from the reaction or initial purification steps can also contribute to this issue. It is advisable to re-analyze the product for purity and consider further purification steps like column chromatography to separate isomers or remove persistent impurities.
Q3: How can I remove unreacted starting materials from my crude product?
The method for removing unreacted starting materials will depend on their chemical properties relative to this compound. If the starting materials have significantly different polarities, column chromatography is often an effective technique. Alternatively, if there is a substantial difference in solubility in a particular solvent system, recrystallization or a simple washing/filtration step might suffice.
Q4: What analytical techniques are recommended to confirm the purity of the final product?
To confirm the purity of this compound, a combination of analytical techniques is recommended. HPLC is excellent for determining the percentage of purity. NMR spectroscopy (¹H, ¹⁹F, and ¹³C) is essential for structural confirmation and can also reveal the presence of impurities. Mass Spectrometry (MS) will confirm the molecular weight of the compound.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield After Purification | - Product loss during multiple purification steps.- The compound may be partially soluble in the washing or recrystallization solvents.- Inefficient separation during chromatography. | - Minimize the number of transfer steps.- Carefully select solvents for washing and recrystallization to minimize product loss.- Optimize chromatography conditions (e.g., solvent gradient, column packing). |
| Persistent Impurities Detected by HPLC/NMR | - Co-elution of impurities with the product during column chromatography.- Impurity has similar solubility to the product, making recrystallization ineffective. | - Adjust the solvent system for chromatography to improve separation.- Try a different stationary phase for chromatography (e.g., alumina instead of silica gel).- Consider a different recrystallization solvent or a multi-solvent system. |
| Product Degradation During Purification | - The compound may be sensitive to the pH of the aqueous layers during extraction.- Instability on the stationary phase of the chromatography column (e.g., silica gel can be acidic). | - Perform extractions using neutral water or buffered solutions.- Use a deactivated stationary phase for chromatography or perform the purification quickly at a lower temperature. |
Purification Method Comparison
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Solvent(s) Used | Time Required (hours) | Notes |
| Recrystallization | e.g., 85 | |||||
| Flash Column Chromatography | e.g., 85 | e.g., Ethyl Acetate/Petroleum Ether | Based on similar compounds.[2] | |||
| Washing/Filtration | e.g., 85 | Potentially useful if impurities are highly soluble in the wash solvent. |
Experimental Protocols
The following are example protocols based on general chemical principles and techniques used for similar compounds. Researchers should adapt these methods based on their specific experimental observations.
Protocol 1: Flash Column Chromatography
This protocol is adapted from the purification of a structurally related compound.[2]
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane.
-
Column Packing: Prepare a silica gel column using a slurry of silica in the chosen eluent (e.g., a mixture of ethyl acetate and petroleum ether).
-
Loading: Carefully load the dissolved sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. A common starting point for similar compounds is a 1:10 mixture of ethyl acetate to petroleum ether (EA/PE = 1/10).[2] The polarity of the eluent can be gradually increased to facilitate the separation of compounds.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization
-
Solvent Screening: Test the solubility of the crude product in various solvents at room temperature and at elevated temperatures to find a suitable solvent system (one in which the compound is sparingly soluble at room temperature and highly soluble at elevated temperatures).
-
Dissolution: Dissolve the crude material in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystal formation.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common purification issues.
References
Technical Support Center: Optimizing Fluorinated Benzamide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated benzamides. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in fluorinated benzamide synthesis?
Low yields can stem from several factors, including incomplete reactions, side product formation, and difficult purification. Key areas to investigate are the choice of coupling reagent, reaction temperature, solvent, and the purity of starting materials. For instance, sterically hindered or electron-deficient anilines may require more potent coupling agents.[1] It is also crucial to ensure anhydrous conditions, as the presence of water can lead to the hydrolysis of activated carboxylic acid intermediates.[1][2]
Q2: How can I minimize side product formation during amide coupling?
Side product formation is a frequent challenge. To mitigate this, carefully control the stoichiometry of your reactants. Using a slight excess (1.1-1.2 equivalents) of the amine can help ensure the complete consumption of the activated carboxylic acid.[1] Additionally, consider the use of additives like HOBt or HOAt, which can suppress side reactions, though their potential hazards should be considered.[1] Monitoring the reaction progress using techniques like TLC or LC-MS can help determine the optimal reaction time to prevent the formation of degradation products.[1]
Q3: What are the key challenges in palladium-catalyzed fluorination of benzamides?
Palladium-catalyzed fluorination can be challenging due to the high energy required to form the C-F bond and the difficulty of the reductive elimination step from the palladium(II) intermediate.[3][4] The choice of ligand is critical; sterically hindered biaryl phosphine ligands have shown success in facilitating this transformation.[3][4] Another challenge can be the formation of regioisomeric aryl fluoride products, which may be influenced by the catalytic intermediates.[4][5]
Q4: How do I choose the right solvent for my reaction?
The choice of solvent can significantly impact reaction outcomes. Polar aprotic solvents like DMF, THF, and DCM are commonly used for amide coupling reactions.[1][6] However, the solvent can also influence the formation of byproducts.[1] For palladium-catalyzed fluorinations, the solvent choice will depend on the specific catalyst system being employed. It is often beneficial to screen a variety of solvents to find the optimal conditions for your specific substrates.
Q5: What are the best practices for purifying fluorinated benzamides?
Purification strategies depend on the properties of the target compound and the impurities present. Common techniques include:
-
Aqueous workup: Washing the organic layer with solutions like saturated aqueous NaHCO3, water, and brine can remove unreacted starting materials and water-soluble byproducts.[1] Optimizing the pH during the workup is important to prevent hydrolysis of the product.[1]
-
Column chromatography: This is a versatile method for separating the desired product from impurities.[6]
-
Recrystallization: This technique can be effective for obtaining highly pure crystalline products.[6]
Troubleshooting Guides
Issue 1: Low or No Product Formation in Amide Coupling Reaction
| Possible Cause | Troubleshooting Step |
| Inefficient Coupling Reagent | For sterically hindered or electron-deficient anilines, consider using a more potent coupling agent.[1] If using a standard carbodiimide like EDC, adding HOBt or HOAt can improve efficiency.[1] |
| Suboptimal Reaction Temperature | Start the reaction at room temperature. If the reaction is sluggish, incrementally increase the temperature.[1] Be aware that higher temperatures can also lead to degradation.[1] |
| Poor Solvent Choice | Screen different polar aprotic solvents such as DMF, THF, or DCM.[1] |
| Presence of Water | Ensure all reagents and solvents are anhydrous. Dry solvents using appropriate methods and handle hygroscopic reagents under an inert atmosphere to prevent hydrolysis of the activated carboxylic acid intermediate.[1][2] |
| Starting Material Quality | Verify the purity of your carboxylic acid and amine starting materials. Impurities can interfere with the reaction. |
Issue 2: Difficulty in Palladium-Catalyzed C-H Fluorination
| Possible Cause | Troubleshooting Step |
| Ineffective Ligand | The choice of ligand is crucial. Sterically hindered biaryl monophosphine ligands have been shown to promote the challenging Ar-F reductive elimination.[3][4] |
| Catalyst Decomposition | In-depth mechanistic studies have revealed complex catalyst rearrangements that can occur.[3] Consider using a pre-formed, stable palladium precatalyst to avoid inefficient in-situ reduction of Pd(II).[4] |
| Incorrect Fluoride Source | The choice of fluoride source can impact the reaction. Ensure it is anhydrous, as water can deactivate the catalyst and reagents.[4] |
| Suboptimal Reaction Conditions | Systematically screen reaction parameters such as temperature, solvent, and reaction time. |
Issue 3: Presence of Dicyclohexylurea (DCU) Precipitate After DCC Coupling
Problem: A white precipitate of dicyclohexylurea (DCU) forms during the reaction, making stirring and workup difficult.
Solution:
-
After the reaction is complete, filter the reaction mixture to remove the bulk of the DCU precipitate.[6]
-
Wash the solid DCU with a small amount of a cold, appropriate organic solvent (e.g., dichloromethane) to recover any trapped product.[6]
-
Proceed with the aqueous workup of the filtrate.[6]
Data Presentation
Table 1: Optimization of Amidation Reaction Conditions
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | IPrPd(allyl)Cl (assumed) | - | Toluene | - | - | 98 |
| 2 | IPrPd(allyl)Cl (assumed) | - | Neat | - | - | 90 |
| 3 | None | - | Neat | 150 | - | 32 |
| 4 | None | K2CO3 | Neat | 150 | - | 39 |
| 5 | Pd(OAc)2/L1 (1.5) | K2CO3 | Neat | 150 | - | 65 |
| 6 | Pd(OAc)2/L2 (1.5) | K2CO3 | Neat | 150 | - | 71 |
| 7 | Pd(OAc)2/L3 (1.5) | K2CO3 | Neat | 150 | - | 75 |
| 8 | Pd(OAc)2/L1 (1.5) | NaH | Neat | 150 | - | 80 |
Data adapted from a study on solvent-free amidation of phenyl esters.[7] L1, L2, and L3 represent different ligands.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
This protocol is a general guideline for the synthesis of benzamides.
Materials:
-
Carboxylic acid (1.0 equivalent)
-
Amine (1.0 - 1.2 equivalents)[1]
-
EDC·HCl (1.1 - 1.5 equivalents)[1]
-
HOBt (1.0 - 1.2 equivalents)[1]
-
Anhydrous polar aprotic solvent (e.g., DMF, DCM, or THF)[1]
-
Base (e.g., DIPEA or Et3N, 2-3 equivalents if starting with an amine salt)[1]
-
Saturated aqueous NaHCO3 solution[1]
-
Brine[1]
-
Anhydrous MgSO4 or Na2SO4[1]
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid and the anhydrous solvent.[1]
-
Add HOBt to the solution and stir until it dissolves.[1]
-
Add the amine.[1] If the amine is a salt, add a non-nucleophilic base like DIPEA or triethylamine.[1]
-
Cool the reaction mixture to 0 °C in an ice bath.[1]
-
Slowly add EDC·HCl portion-wise to the stirred reaction mixture.[1]
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.[1]
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or DCM.[1]
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution, water, and brine.[1]
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography or recrystallization to obtain the pure benzamide.[1]
Protocol 2: Acylation of Morpholine with 2-Fluorobenzoyl Chloride
This method is a classic and efficient way to form the amide bond.[6]
Procedure:
-
In a reaction vessel, dissolve morpholine (1.0 eq) and a non-nucleophilic base like triethylamine in an appropriate anhydrous solvent (e.g., dichloromethane).[6]
-
Cool the mixture in an ice bath.
-
Slowly add a solution of 2-fluorobenzoyl chloride (1.0 eq) in the same solvent. Control the rate of addition to minimize any significant temperature increase.[6]
-
Stir the resulting mixture for an additional 1-2 hours at room temperature.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]
-
Upon completion, quench the reaction by adding water.[6]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.[6]
-
Combine the organic extracts and wash with water and then with brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[6]
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization.[6]
Visualizations
Caption: General experimental workflow for fluorinated benzamide synthesis.
Caption: Troubleshooting flowchart for low yield in amide coupling reactions.
References
Overcoming solubility issues of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Due to its chemical structure, featuring a halogenated and trifluoromethylated aromatic ring, this compound is anticipated to have low aqueous solubility. Aromatic compounds with multiple electron-withdrawing groups and a lack of easily ionizable functions tend to be hydrophobic.
Q2: What initial solvents should I try for dissolving this compound?
For initial attempts at solubilization, it is recommended to start with common organic solvents. Based on the general behavior of similar benzamide derivatives, the following solvents can be considered:
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile (ACN).
-
Alcohols: Methanol, Ethanol, and Isopropanol.
-
Chlorinated Solvents: Dichloromethane (DCM) and Chloroform.
It is crucial to start with small quantities to assess solubility before proceeding with larger amounts.
Q3: How can I improve the aqueous solubility of this compound?
Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds. These methods can be broadly categorized into physical and chemical modifications, as well as the use of formulation strategies.[1][2]
Physical Modifications:
-
Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can lead to a higher dissolution rate.[1] Techniques like micronization and nanosuspension can be employed.[1][3]
-
Modification of Crystal Habit: Amorphous forms of a compound are generally more soluble than their crystalline counterparts.[1] Techniques like co-crystallization can also be explored.
Chemical Modifications:
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can significantly impact solubility.[2][3] While the benzamide group is weakly basic, significant pH changes might be required.
-
Salt Formation: If the compound has acidic or basic centers, forming a salt can dramatically increase aqueous solubility.[1][3][4]
Formulation Strategies:
-
Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) can increase the solubility of a hydrophobic compound in an aqueous solution.[4]
-
Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.[5]
-
Complexation: Using complexing agents like cyclodextrins can encapsulate the poorly soluble molecule, enhancing its aqueous solubility.
-
Hydrotropy: Certain compounds, known as hydrotropes, can enhance the solubility of other solutes in water.[6] Aromatic hydrotropes have been shown to be effective for solubilizing poorly soluble drugs.[6]
-
Solid Dispersions: Dispersing the compound in a hydrophilic carrier at the molecular level can improve its dissolution rate and solubility.[5][7]
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound.
Problem: The compound is not dissolving in my desired aqueous buffer.
Experimental Workflow for Solubility Enhancement
Caption: A workflow for systematically troubleshooting and enhancing the solubility of a poorly soluble compound.
Step-by-Step Troubleshooting:
-
Initial Solvent Screening:
-
Attempt to dissolve a small, known amount of the compound in various organic solvents (DMSO, DMF, Ethanol) to create a concentrated stock solution.
-
-
Co-solvent Approach:
-
If a stock solution in a water-miscible organic solvent is achieved, incrementally add this stock solution to your aqueous buffer while vortexing.
-
Observe for any precipitation. The final concentration of the organic solvent should be kept as low as possible to avoid affecting your experiment.
-
-
pH Adjustment:
-
Prepare small batches of your aqueous buffer at different pH values (e.g., pH 3, 5, 7.4, 9).
-
Attempt to dissolve the compound in each buffer to determine if solubility is pH-dependent.
-
-
Use of Surfactants:
-
Prepare your aqueous buffer containing a low concentration (typically above the critical micelle concentration) of a non-ionic surfactant (e.g., Tween® 80, Polysorbate 20) or an ionic surfactant (e.g., SDS).
-
Attempt to dissolve the compound in these surfactant-containing buffers.
-
Summary of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| Co-solvency | Reduces the polarity of the aqueous solvent, increasing the solubility of non-polar solutes.[4] | Simple to implement, wide range of co-solvents available. | The co-solvent may interfere with the biological assay. |
| pH Adjustment | Ionization of the compound at different pH values can lead to increased solubility.[2][3] | Effective for ionizable compounds, relatively easy to perform. | Not effective for neutral compounds, can affect compound stability. |
| Surfactants | Form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[5] | High solubilization capacity for very poorly soluble compounds. | Can interfere with cellular assays and protein binding. |
| Complexation | A complexing agent (e.g., cyclodextrin) forms a host-guest complex with the compound, with a hydrophilic exterior. | Can significantly increase aqueous solubility and stability. | The complex itself may have different biological activity, can be expensive. |
| Particle Size Reduction | Increases the surface area available for solvation, leading to a faster dissolution rate.[1] | Can improve the rate of dissolution. | Does not increase the equilibrium solubility.[1] |
| Solid Dispersion | The drug is dispersed in a hydrophilic carrier, increasing the surface area and wettability.[5][7] | Can significantly enhance both dissolution rate and solubility. | Can be complex to prepare, potential for physical instability. |
Experimental Protocols
Protocol 1: General Procedure for Solubility Determination using a Co-solvent
-
Preparation of Stock Solution:
-
Accurately weigh 1-5 mg of this compound.
-
Dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).
-
-
Serial Dilution in Aqueous Buffer:
-
Prepare a series of dilutions of the stock solution in your desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
Start with a high dilution (e.g., 1:1000) and proceed to lower dilutions.
-
-
Observation and Quantification:
-
Visually inspect each dilution for any signs of precipitation (cloudiness, solid particles) after a defined incubation period (e.g., 1-2 hours) at a controlled temperature.
-
The highest concentration that remains clear is an estimate of the kinetic solubility.
-
For a more quantitative assessment, the solutions can be filtered or centrifuged, and the concentration of the dissolved compound in the supernatant can be measured using a suitable analytical method (e.g., HPLC-UV).
-
Logical Relationship of Solubility Factors
Caption: Key factors influencing the overall solubility of a chemical compound.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods of solubility enhancements | PPTX [slideshare.net]
- 3. journal.appconnect.in [journal.appconnect.in]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrotropic solubilization of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide. Here you will find frequently asked questions and troubleshooting guides to ensure the stability and proper handling of this compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][3] It is advisable to store it locked up and away from incompatible materials.[1][2]
Q2: What are the known hazards associated with this compound?
A2: this compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1][2][3]
Q3: What should I do in case of accidental exposure?
A3: In case of contact with skin, wash with plenty of water.[1][3] If it comes into contact with eyes, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[1][3] If inhaled, move the person to fresh air and keep them comfortable for breathing.[1][3] In all cases of exposure, it is recommended to seek medical advice.[1][2]
Q4: Is this compound stable under normal laboratory conditions?
Troubleshooting Guides
Issue 1: Difficulty Dissolving the Compound
Symptoms: The compound does not fully dissolve in the chosen solvent, or a suspension is formed.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent | Consult literature for solvents used with similar fluorinated benzamides. Test a range of solvents with varying polarities (e.g., DMSO, DMF, methanol, acetonitrile, dichloromethane). |
| Insufficient Solvent Volume | Gradually increase the volume of the solvent while stirring. Gentle heating may be applied if the compound's thermal stability permits. |
| Low Temperature | Gently warm the solution while stirring. Ensure the temperature does not exceed the compound's decomposition temperature. |
| Compound Purity | Impurities may affect solubility. Consider re-purifying the compound if necessary. |
Issue 2: Problems with Crystallization
Symptoms: The compound "oils out," forms a precipitate instead of crystals, or no crystals form at all.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Supersaturation is too high | Add a small amount of additional solvent to the heated solution to slightly reduce the concentration. |
| Cooling is too rapid | Allow the solution to cool to room temperature slowly and undisturbed before moving to a colder environment (e.g., refrigerator or ice bath). |
| No nucleation sites | Gently scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal if available. |
| "Oiling Out" | Re-heat the solution and add more of the "good" solvent to increase solubility at a higher temperature, then cool slowly. |
Experimental Protocols
Protocol 1: General Handling and Weighing
-
Preparation: Work in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Weighing: Use an analytical balance with a draft shield. Dispense the solid carefully to avoid generating dust.
-
Transfer: Use a spatula to transfer the solid. For dissolving, add the solid to the solvent and stir until fully dissolved.
-
Cleaning: Clean any spills immediately. Decontaminate all surfaces and equipment after use. Dispose of waste according to institutional and local regulations.
Protocol 2: Hypothetical Accelerated Stability Study
This protocol is a general guideline for assessing the stability of this compound under accelerated conditions.
-
Sample Preparation: Weigh 5-10 mg of the compound into several amber glass vials.
-
Conditioning: Place the vials under the following conditions:
-
40°C / 75% Relative Humidity (RH)
-
60°C
-
Ambient Temperature (as a control)
-
Photostability chamber (ICH Q1B guideline)
-
-
Time Points: Pull samples at T=0, 1 week, 2 weeks, and 4 weeks.
-
Analysis: At each time point, dissolve the sample in a suitable solvent (e.g., acetonitrile) and analyze by HPLC-UV to determine the purity and identify any degradation products.
-
Data Evaluation: Compare the purity of the stressed samples to the control. A significant decrease in purity indicates instability under those conditions.
Hypothetical Stability Data Summary:
| Condition | Time Point | Purity (%) | Appearance |
| Ambient | T=0 | 99.8 | White Solid |
| 4 Weeks | 99.7 | No Change | |
| 40°C / 75% RH | 4 Weeks | 98.5 | Slight Discoloration |
| 60°C | 4 Weeks | 97.2 | Yellowish Tint |
| Photostability | 4 Weeks | 99.5 | No Change |
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Logical workflow for stability assessment.
References
Technical Support Center: Troubleshooting HPLC Separation of Benzamide Isomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful separation of benzamide isomers using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating benzamide isomers?
The main difficulty in separating positional benzamide isomers (e.g., ortho-, meta-, para-) lies in their structural similarity. These isomers share the same molecular weight and possess very similar physicochemical properties, such as polarity and pKa values, making them challenging to resolve with standard chromatographic techniques.[1] Achieving baseline separation necessitates meticulous optimization of the stationary phase chemistry, mobile phase composition, and temperature.[1]
Q2: Which HPLC mode is most effective for separating benzamide isomers?
There are three principal HPLC modes that can be successfully utilized for the separation of benzamide isomers:
-
Reversed-Phase (RP) HPLC: This is often the initial approach. While challenging due to the polar nature of many benzamide derivatives, optimizing the mobile phase pH and employing specialized columns, such as C18 or phenyl-based columns, can lead to successful separations.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating polar compounds.[1] This technique uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This combination promotes the partitioning of polar analytes into a water-enriched layer on the surface of the stationary phase.[1] Amide- and amino-bonded columns have proven to be particularly effective for this purpose.[1]
-
Mixed-Mode Chromatography (MMC): This advanced technique employs stationary phases that possess both reversed-phase and ion-exchange functionalities.[1][2] The dual retention mechanism can significantly improve selectivity for isomers that have minor differences in their hydrophobicity and charge.[1][2]
Q3: How does mobile phase pH impact the separation of benzamide isomers?
Mobile phase pH is a critical parameter because it dictates the ionization state of the benzamide isomers, particularly those with ionizable functional groups like amino or carboxyl moieties.[1] By adjusting the pH, you can alter the charge of the analytes and their interaction with the stationary phase, thereby influencing retention and selectivity. For basic compounds, operating at a low pH (e.g., 2-3) can protonate residual silanol groups on the silica-based columns, minimizing unwanted secondary interactions and reducing peak tailing.
Q4: Can temperature be used to improve the separation of benzamide isomers?
Yes, adjusting the column temperature can be a useful tool for optimizing isomer separations. Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can lead to sharper peaks and reduced analysis times. More importantly, temperature can alter the selectivity of the separation, as the retention of each isomer may be affected differently by temperature changes.[1] Therefore, systematic temperature screening (e.g., in 5°C increments from 30°C to 60°C) can be an effective strategy to improve resolution.[1]
Troubleshooting Guides
This section addresses common issues encountered during the HPLC separation of benzamide isomers.
Issue 1: Poor Resolution or Co-elution of Isomer Peaks
Poor resolution is one of the most frequent challenges in separating structurally similar isomers.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Stationary Phase | Switch to a column with different selectivity. For RP-HPLC, a phenyl-hexyl column can enhance π-π interactions. For HILIC, consider an amide or amino phase. For a more targeted approach, a mixed-mode column (e.g., RP/cation-exchange) can be beneficial.[1] | Improved separation due to different retention mechanisms. |
| Suboptimal Mobile Phase Composition | In RP-HPLC, systematically vary the organic modifier (e.g., acetonitrile vs. methanol) and its concentration. Adjust the mobile phase pH in small increments (e.g., 0.2 pH units). In HILIC, carefully modify the water content in the mobile phase. | Fine-tuning of selectivity to achieve baseline separation. |
| Inadequate Temperature | Optimize the column temperature. Start at an ambient temperature and increase in 5°C increments up to 60°C.[1] | Potential for improved resolution due to differential changes in isomer retention. |
| Unoptimized Gradient Elution | If using a gradient, adjust the slope and duration. A shallower gradient often improves the resolution of closely eluting peaks. | Better separation of isomers across the chromatogram. |
Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor resolution.
Issue 2: Peak Tailing
Peak tailing can compromise peak integration and reduce overall resolution. For basic compounds like aminobenzamides, this is often due to secondary interactions with acidic silanol groups on the stationary phase.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Secondary Silanol Interactions | Lower the mobile phase pH to 2.5-3.5 to protonate the silanol groups. Add a competing base, such as 0.1% triethylamine (TEA), to the mobile phase to mask the silanol groups. Use a modern, high-purity, end-capped column or a column with a polar-embedded group. | Symmetrical peak shape and improved resolution. |
| Column Overload | Reduce the injection volume or dilute the sample. | Sharper, more symmetrical peaks. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. | Restoration of peak shape and performance. |
| Mismatched Sample Solvent | Dissolve the sample in the initial mobile phase or a weaker solvent. | Improved peak shape, especially for early eluting peaks. |
Decision Tree for Peak Tailing
Caption: A decision tree for diagnosing and resolving peak tailing.
Issue 3: Shifting Retention Times
Inconsistent retention times can lead to incorrect peak identification and unreliable quantification.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Fluctuating Column Temperature | Use a column oven to maintain a constant and uniform temperature. | Consistent and reproducible retention times. |
| Inconsistent Mobile Phase Preparation | Prepare fresh mobile phase for each analysis. Ensure accurate pH measurement and consistent solvent mixing. Use a buffer to maintain a stable pH. | Stable retention times from one injection to the next. |
| Column Not Properly Equilibrated | Increase the column equilibration time between runs, especially when using gradient elution or HILIC. | A stable baseline and reproducible retention times. |
| Pump Malfunction or Leaks | Check the pump for leaks and ensure it is delivering a constant flow rate. Check for salt buildup on pump seals. | Stable backpressure and consistent retention times. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for Aminobenzamide Isomers
This protocol provides a starting point for the separation of 2-, 3-, and 4-aminobenzamide using a standard C18 column.[1]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 30% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the initial mobile phase composition (95:5 Mobile Phase A:Mobile Phase B). Filter through a 0.45 µm syringe filter before injection. |
Protocol 2: HILIC Method for Aminobenzamide Isomers
This protocol is designed for separating the polar aminobenzamide isomers using a HILIC column.[1]
| Parameter | Condition |
| Column | Amide-bonded silica, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0 |
| Mobile Phase B | 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0 |
| Gradient | 0% to 50% B over 20 minutes |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
| Sample Preparation | Dissolve the sample in the initial mobile phase (Mobile Phase A). Ensure the sample is fully dissolved and filter if necessary. |
Protocol 3: Mixed-Mode HPLC for Hydroxybenzamide Isomers
This protocol provides a starting point for separating hydroxybenzamide isomers using a mixed-mode column with both reversed-phase and anion-exchange characteristics.
| Parameter | Condition |
| Column | Mixed-Mode RP/Anion-Exchange, 4.6 x 100 mm, 5 µm particle size |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.8 |
| Mobile Phase B | Acetonitrile |
| Isocratic Elution | 80% A / 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection | UV at 250 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase. Adjust the pH of the sample solution to match the mobile phase if necessary. Filter the sample through a 0.45 µm filter. |
General Sample Preparation Workflow
Caption: A general workflow for sample preparation.
References
Technical Support Center: Scalable Synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide.
Overall Synthesis Workflow
The recommended scalable synthesis is a two-step process starting from 1-chloro-2-fluoro-4-(trifluoromethyl)benzene. The first step involves a directed ortho-metalation followed by carboxylation to yield the corresponding benzoic acid. The second step is the amidation of the benzoic acid to produce the target benzamide.
Step 1: Synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid
This section covers the directed ortho-lithiation of 1-chloro-2-fluoro-4-(trifluoromethyl)benzene and subsequent carboxylation.
Frequently Asked Questions (FAQs)
Q1: Why is Lithium Diisopropylamide (LDA) used as the base? A1: LDA is a strong, non-nucleophilic base that is ideal for deprotonation at a specific site without competing nucleophilic addition to the aromatic ring. Its bulky nature enhances regioselectivity.
Q2: How critical is the reaction temperature of -78 °C? A2: Maintaining a low temperature is crucial. At higher temperatures, the lithiated intermediate can become unstable, leading to side reactions such as decomposition or reaction with the solvent. It also helps to control the regioselectivity of the deprotonation.
Q3: What is the purpose of quenching with a strong acid? A3: After carboxylation with CO₂, the product exists as a lithium carboxylate salt. Quenching with a strong acid, such as hydrochloric acid, protonates the carboxylate to yield the desired neutral carboxylic acid, which is typically insoluble in the aqueous layer and can be extracted.
Troubleshooting Guide
| Problem | Question & Answer |
| Low Yield of Benzoic Acid | Q: My yield is consistently low. What are the likely causes? A: Several factors could be responsible: 1. Inactive LDA: Ensure your LDA was freshly prepared or properly stored. Titrate the LDA solution before use to confirm its molarity. 2. Moisture in the Reaction: The lithiated intermediate is highly reactive with water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). 3. Inefficient CO₂ Quench: Ensure a sufficient excess of dry CO₂ gas is bubbled through the solution or that the reaction mixture is poured over crushed dry ice to ensure complete carboxylation. |
| Formation of Side Products | Q: I am observing significant amounts of starting material and other impurities. How can I minimize these? A: 1. Incomplete Lithiation: This is often due to inactive LDA or insufficient reaction time. Allow the lithiation to proceed for the recommended duration at -78 °C. 2. Proton Scrambling: If the temperature rises, the lithiated intermediate might abstract protons from other sources, leading back to the starting material upon workup. Maintain strict temperature control. |
| Difficulty in Product Isolation | Q: My product is difficult to extract from the aqueous layer. What can I do? A: 1. Incorrect pH: Ensure the aqueous layer is sufficiently acidic (pH 1-2) after the quench to fully protonate the carboxylate. 2. Emulsion Formation: If an emulsion forms during extraction, adding a small amount of brine can help to break it. |
Experimental Protocol: Synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid
-
To a solution of diisopropylamine (1.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq) dropwise.
-
Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Add a solution of 1-chloro-2-fluoro-4-(trifluoromethyl)benzene (1.0 eq) in anhydrous THF dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by bubbling a stream of dry carbon dioxide gas through the mixture for 1 hour, or by pouring the reaction mixture onto an excess of crushed dry ice.
-
Allow the mixture to warm to room temperature.
-
Add water and adjust the pH to ~1-2 with concentrated HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Data Presentation: Reaction Parameters for Benzoic Acid Synthesis
| Parameter | Condition | Expected Outcome |
| Temperature | -78 °C | Optimal for stability and selectivity |
| Reaction Time | 2 hours | Sufficient for complete lithiation |
| Equivalents of LDA | 1.1 - 1.2 eq | Ensures complete deprotonation |
| Typical Yield | 75-85% | |
| Purity (after recrystallization) | >98% |
Step 2: Synthesis of this compound
This section details the conversion of the benzoic acid to the final benzamide product via an acyl chloride intermediate.
Frequently Asked Questions (FAQs)
Q1: Why is thionyl chloride (SOCl₂) used? Are there alternatives? A1: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides.[1] The byproducts (SO₂ and HCl) are gaseous, which simplifies their removal.[1] Alternatives include oxalyl chloride, which is often used for smaller-scale reactions, or phosphorus pentachloride.
Q2: Is a catalyst necessary for the formation of the acyl chloride? A2: While the reaction can proceed without a catalyst, a catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction rate.
Q3: What are the safety precautions when working with thionyl chloride? A3: Thionyl chloride is corrosive and reacts violently with water to release toxic gases (SO₂ and HCl). It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Troubleshooting Guide
| Problem | Question & Answer |
| Low Yield of Benzamide | Q: The final yield of my benzamide is poor. What could be the issue? A: 1. Incomplete Acyl Chloride Formation: Ensure the reaction with thionyl chloride goes to completion. This can be monitored by the cessation of gas evolution. Using a slight excess of thionyl chloride can drive the reaction. 2. Hydrolysis of Acyl Chloride: The acyl chloride intermediate is highly moisture-sensitive. Ensure all subsequent reagents and solvents are anhydrous. 3. Loss During Workup: The product may have some water solubility. Saturating the aqueous layer with NaCl before extraction can improve recovery. |
| Formation of Impurities | Q: My final product is contaminated with unreacted benzoic acid. How can I prevent this? A: This indicates incomplete conversion to the acyl chloride. Ensure the reaction with thionyl chloride is complete before adding the ammonia source. After the reaction, a wash with a mild base (e.g., saturated sodium bicarbonate solution) can remove any unreacted benzoic acid. |
| Reaction Stalls | Q: The reaction to form the acyl chloride seems very slow or has stalled. What should I do? A: 1. Add Catalytic DMF: If not already present, add a few drops of DMF to catalyze the reaction. 2. Gentle Heating: Gently warming the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. Monitor the reaction carefully to avoid side reactions. |
Experimental Protocol: Synthesis of this compound
-
To a solution of 3-chloro-2-fluoro-6-(trifluoromethyl)benzoic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene), add a catalytic amount of DMF.
-
Add thionyl chloride (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 2-3 hours, or until the evolution of gas ceases.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., THF or dichloromethane).
-
Cool the solution to 0 °C and add an excess of concentrated ammonium hydroxide dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Dilute the mixture with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation: Reaction Parameters for Benzamide Synthesis
| Parameter | Condition | Expected Outcome |
| Amidation Reagent | Thionyl Chloride / NH₄OH | Efficient and scalable |
| Reaction Temperature | Reflux (for acyl chloride), 0 °C to RT (for amidation) | Controlled reaction progression |
| Reaction Time | 2-3 hours (acyl chloride), 1-2 hours (amidation) | Ensures complete conversion |
| Typical Yield | 80-90% | |
| Purity (after purification) | >99% |
Purification and Analysis Troubleshooting
This section addresses common issues encountered during the purification and analysis of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify the final benzamide? A1: For high purity on a large scale, recrystallization is often the most effective and scalable method. For smaller scales or to remove closely related impurities, column chromatography on silica gel may be necessary.[2]
Q2: What analytical techniques should be used to confirm the structure and purity of the final product? A2: The structure should be confirmed using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. Purity can be assessed by HPLC or elemental analysis.
Q3: My purified product still shows a broad peak in the ¹H NMR spectrum. What could be the cause? A3: A broad peak, often in the amide N-H region, can be due to restricted rotation around the C-N bond or hydrogen bonding. This is a common characteristic of amides. Running the NMR in a different solvent (e.g., DMSO-d₆) or at an elevated temperature can sometimes sharpen this peak.
References
Technical Support Center: Purification of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as 3-chloro-2-fluoro-6-(trifluoromethyl)benzoic acid, positional isomers formed during synthesis, and byproducts from side reactions like hydrolysis of the benzamide.[1][2]
Q2: What are the recommended methods for purifying crude this compound?
A2: The two primary methods for purification are recrystallization and flash column chromatography. The choice depends on the impurity profile, the quantity of material, and the desired final purity.
Q3: My purified product appears as an off-white or yellowish solid. Is this normal?
A3: While the pure compound is expected to be a white solid, a slight off-white or yellowish tint can indicate the presence of minor chromophoric impurities. If purity specifications are not met, further purification by recrystallization with activated charcoal or by column chromatography may be necessary.
Q4: Can this compound degrade during purification?
A4: Amide bonds can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.[3] It is advisable to use neutral or mildly acidic/basic conditions during purification and to avoid prolonged heating.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product does not crystallize upon cooling. | The solution is not supersaturated. | - Concentrate the solution by slowly evaporating some of the solvent.- Add a seed crystal of pure product to induce crystallization.- Gently scratch the inner surface of the flask at the meniscus with a glass rod. |
| Product "oils out" instead of crystallizing. | The cooling process is too rapid, or the solvent is not ideal. | - Reheat the solution to redissolve the oil.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Consider a different solvent system. A mixture of solvents, one in which the compound is soluble and one in which it is less soluble, can be effective. |
| Low recovery of the purified product. | Too much solvent was used, or the product is significantly soluble in the cold solvent. | - Use the minimum amount of hot solvent required to fully dissolve the crude product.- Ensure the crystallization mixture is thoroughly cooled in an ice bath to minimize solubility before filtration. |
| Colored impurities remain in the final product. | The impurities have similar solubility to the product and co-crystallize. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution. |
Flash Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities (overlapping peaks). | The mobile phase polarity is not optimized. | - Adjust the mobile phase composition. If the compounds are eluting too quickly, decrease the polarity of the mobile phase. If they are eluting too slowly or not at all, increase the polarity.- Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation. An Rf value of 0.2-0.4 for the target compound is often a good starting point. |
| The product is not eluting from the column. | The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase (gradient elution). For example, start with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the proportion of the more polar solvent. |
| Streaking or tailing of the product band on the column. | The compound is interacting strongly with the silica gel, or the column is overloaded. | - Add a small amount of a modifier to the mobile phase. For example, a trace amount of acetic acid can help with acidic compounds, while a trace of triethylamine can help with basic compounds.- Ensure the amount of crude material loaded is appropriate for the size of the column (typically 1-5% of the silica gel weight). |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is suitable for purifying solid crude this compound that contains non-polar or highly polar impurities.
Methodology:
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Slowly add hot water dropwise to the hot ethanol solution until the solution becomes slightly turbid. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.
Quantitative Data (Illustrative):
| Parameter | Value |
| Starting Material | 5.0 g crude product |
| Recrystallization Solvents | Ethanol (~20 mL), Water (~10 mL) |
| Purity Before | ~90% (by HPLC) |
| Purity After | >99% (by HPLC) |
| Recovery Yield | 75-85% |
Protocol 2: Flash Column Chromatography
This protocol is effective for separating the target compound from impurities with different polarities.
Methodology:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase Selection: Determine an appropriate mobile phase using TLC. A mixture of hexane and ethyl acetate is a good starting point. For example, a 70:30 (v/v) mixture of hexane:ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent like dichloromethane) and load it onto the top of the silica gel bed.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Quantitative Data (Illustrative):
| Parameter | Value |
| Stationary Phase | 50 g Silica Gel |
| Column Dimensions | 40 mm internal diameter |
| Mobile Phase | 70:30 Hexane:Ethyl Acetate |
| Crude Sample Loaded | 1.0 g |
| Purity Before | ~85% (by HPLC) |
| Purity After | >99.5% (by HPLC) |
| Recovery Yield | 80-90% |
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Decision tree for selecting a purification method.
References
Validation & Comparative
A Comparative Guide to 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide and its Analogs in Agrochemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide and structurally related benzamide analogs, focusing on their potential applications in agrochemical development. Due to a lack of publicly available experimental data for this compound, this guide leverages structure-activity relationship (SAR) data from analogous compounds to infer its likely bioactivity and compares it with known benzamide pesticides.
Introduction to Benzamide Analogs in Agrochemicals
Benzamide derivatives are a versatile class of compounds with a broad spectrum of biological activities, leading to their development as fungicides, insecticides, and herbicides. The introduction of halogen and trifluoromethyl substituents on the benzoyl moiety can significantly influence the efficacy and mode of action of these compounds. The trifluoromethyl group, in particular, is known to enhance metabolic stability and membrane permeability, often leading to increased biological activity.
Comparative Analysis of Biological Activity
While specific quantitative data for this compound is not available in the public domain, we can extrapolate its potential activity based on the performance of its structural analogs. The following tables summarize the known activities of benzamides with similar substitution patterns.
Table 1: Comparison of Fungicidal Activity of Benzamide Analogs
| Compound/Analog Class | Target Pathogens | Efficacy (EC50/Inhibition %) | Mechanism of Action (Probable) |
| This compound | Data not available | Predicted to have fungicidal activity | Inhibition of β-tubulin assembly or succinate dehydrogenase |
| Zoxamide (a benzamide fungicide) | Oomycetes | - | Binds to β-tubulin, inhibiting mitosis[1] |
| Benzamides with F or Cl substituents | Alternaria alternata, Alternaria solani | EC50 values ranging from 0.98 to 7.07 µg/mL for some analogs[2] | - |
| Benzamides with a CF3 group | Generally showed decreased activity in some series compared to F or Cl analogs[2] | - | - |
Table 2: Comparison of Insecticidal Activity of Benzamide Analogs
| Compound/Analog Class | Target Pests | Efficacy (LC50/Mortality %) | Mechanism of Action (Probable) |
| This compound | Data not available | Predicted to have insecticidal activity | GABA receptor antagonism or disruption of other neurological functions |
| 2-Chloro-6-fluorobenzamide | - | Induces apoptosis in cells in vitro | Binds to death receptors, activating caspases |
| Trifluoromethyl-containing phthalic acid diamides | Plutella xylostella | Some analogs show excellent larvicidal activity[3] | Ryanodine receptor modulators |
| N-phenylbenzamides with a trifluoromethylpyrimidine moiety | Spodoptera frugiperda, Mythimna separata | Moderate activity (10.0–90.0% mortality at 500 µg/mL)[4] | - |
Table 3: Comparison of Herbicidal Activity of Benzamide Analogs
| Compound/Analog Class | Target Weeds | Efficacy (IC50/Inhibition %) | Mechanism of Action (Probable) |
| This compound | Data not available | Predicted to have herbicidal activity | Inhibition of cellulose biosynthesis or auxin transport |
| Benzamides (WSSA Group 21) | Susceptible weeds | - | Inhibit cell wall (cellulose) biosynthesis |
| Beflubutamid (a phenoxy-benzamide herbicide) | Dicotyledonous weeds | EC50 of 0.50 µM for the active enantiomer | Inhibition of carotenoid biosynthesis |
Experimental Protocols (General Methodologies)
As specific experimental data for this compound is unavailable, this section outlines general protocols commonly used for evaluating the bioactivity of analogous benzamide compounds.
In Vitro Fungicidal Assay (Mycelial Growth Inhibition)
-
Preparation of Fungal Cultures: The target phytopathogenic fungi are cultured on a suitable medium, such as potato dextrose agar (PDA), until they reach an active growth phase.
-
Preparation of Test Compounds: The benzamide analogs are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. A series of dilutions are then prepared.
-
Assay Procedure: A specified volume of each compound dilution is mixed with molten PDA and poured into Petri dishes. A mycelial plug from the actively growing fungal culture is placed in the center of each plate.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a set period.
-
Data Collection: The diameter of the fungal colony is measured, and the percentage of mycelial growth inhibition is calculated relative to a solvent-only control. The EC50 (half-maximal effective concentration) is then determined.
Insecticidal Bioassay (Leaf-Dip Method)
-
Preparation of Test Solutions: The benzamide analogs are dissolved in a solvent containing a surfactant to ensure even coating. A range of concentrations is prepared.
-
Treatment of Leaf Discs: Leaf discs from a suitable host plant are dipped into the test solutions for a specified time and then allowed to air dry.
-
Insect Exposure: A set number of larvae of the target insect species are placed on the treated leaf discs in a controlled environment (e.g., a Petri dish with a moistened filter paper).
-
Incubation: The insects are maintained under controlled conditions of temperature, humidity, and light.
-
Data Collection: Mortality counts are recorded at specific time intervals (e.g., 24, 48, and 72 hours). The LC50 (lethal concentration for 50% of the population) is calculated.
Herbicidal Bioassay (Seedling Growth Inhibition)
-
Preparation of Test Solutions: The benzamide analogs are formulated as solutions or suspensions in a suitable carrier.
-
Application: The test solutions are applied to the soil surface (pre-emergence) or directly onto the foliage of young weed seedlings (post-emergence).
-
Growth Conditions: The treated plants are grown in a controlled environment (greenhouse) with appropriate light, temperature, and watering.
-
Data Collection: After a set period, the herbicidal effect is visually assessed and rated on a scale (e.g., 0-100%, where 0 is no effect and 100 is complete kill). The fresh or dry weight of the seedlings may also be measured to quantify the growth inhibition.
Potential Mechanisms of Action and Signaling Pathways
Based on the known activities of related benzamide compounds, the following diagrams illustrate the probable mechanisms of action for this compound.
Fungicidal Mechanism: Disruption of Microtubule Assembly
Many benzamide fungicides, such as zoxamide, act by inhibiting the polymerization of β-tubulin, a critical component of microtubules. This disruption of the cytoskeleton interferes with cell division (mitosis) and leads to fungal cell death.
Caption: Proposed fungicidal mechanism of action for benzamide analogs.
Insecticidal Mechanism: GABA Receptor Antagonism
Some insecticidal benzamides are known to act on the insect nervous system. A plausible target is the GABA (gamma-aminobutyric acid) receptor, an inhibitory neurotransmitter receptor. Antagonism of this receptor leads to hyperexcitation of the nervous system, paralysis, and death.
Caption: Proposed insecticidal mechanism via GABA receptor antagonism.
Herbicidal Mechanism: Inhibition of Cellulose Biosynthesis
Benzamide herbicides are classified as inhibitors of cell wall (cellulose) biosynthesis. This disruption of cell wall formation in growing plant tissues leads to cell rupture and plant death.
Caption: Proposed herbicidal mechanism via inhibition of cellulose biosynthesis.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently lacking, the analysis of its structural analogs suggests its potential as a lead compound in the development of new fungicides, insecticides, or herbicides. The presence of chloro, fluoro, and trifluoromethyl substituents on the benzamide core is a common feature in many active agrochemicals.
Further research, including synthesis and comprehensive biological screening of this compound, is warranted to elucidate its specific activities and mechanism of action. Such studies would provide the necessary quantitative data to fully assess its potential and guide the design of novel, more effective benzamide-based agrochemicals.
References
- 1. Assessing the toxicity of the benzamide fungicide zoxamide in zebrafish (Danio rerio): Towards an adverse outcome pathway for beta-tubulin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
- 3. PubChemLite - this compound (C8H4ClF4NO) [pubchemlite.lcsb.uni.lu]
- 4. wssa.net [wssa.net]
Comparative Analysis of Substituted Benzamide Derivatives: A Guide to Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comparative overview of the potential biological activities of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide derivatives. It is important to note that at the time of publication, specific experimental data for this exact chemical structure is limited in the public domain. Therefore, this analysis extrapolates potential activities based on structure-activity relationships (SAR) derived from published data on structurally analogous benzamide derivatives. The guide will focus on potential anticancer, anti-inflammatory, and antifungal activities, areas where substituted benzamides have shown significant promise. The inclusion of a trifluoromethyl group is known to often enhance metabolic stability and binding affinity of drug candidates.[1][2]
The following sections will present a comparative analysis of related compounds, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to aid researchers in the design and evaluation of novel therapeutic agents based on the this compound scaffold.
Comparative Biological Activities of Structurally Related Benzamide Derivatives
The biological activity of benzamide derivatives is significantly influenced by the nature and position of substituents on the phenyl ring.[3][4] The presence of electron-withdrawing groups like chloro, fluoro, and trifluoromethyl moieties can modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn affects its interaction with biological targets.[1]
Anticancer Activity
Benzamide derivatives are a well-established class of compounds with demonstrated anticancer properties, often acting through mechanisms such as the inhibition of crucial cell signaling pathways.[5]
| Compound/Scaffold | Target/Cell Line | Assay | IC50 (µM) | Reference |
| 3-Chloro-N-phenylbenzamide | IKKβ / SiHa cervical cancer | MTT Assay | 22.4 | [5] |
| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | CWR-22 and PC-3 prostate cancer | Not Specified | 2.5 | [6] |
| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | DU-145 prostate cancer | Not Specified | 6.5 | [6] |
| Benzamide Sulfonamide Analogs (e.g., 3i) | h-NTPDase1 and h-NTPDase3 | Enzyme Inhibition | 2.88 ± 0.13 | [3] |
Table 1: In Vitro Anticancer and Enzyme Inhibitory Activity of Chloro-Substituted Benzamide Derivatives. This table summarizes the inhibitory concentrations of various benzamide derivatives against different cancer cell lines and enzymes, highlighting the potential of the chloro-substitution.
Anti-inflammatory Activity
Inflammation is a key pathological process in many diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Benzamide derivatives have been explored for their potential to modulate inflammatory pathways.
| Compound/Scaffold | Target/Assay | Model | Activity/IC50 | Reference |
| Benzimidazole piperidine derivative (Compound 1) | COX-2 | In vitro enzyme assay | 0.068 ± 0.008 µM | [7] |
| Phenoxy pyridine derivative (Compound 2) | COX-2 | In vitro enzyme assay | 0.048 ± 0.002 µM | [7] |
| Substituted Benzamides | D2/5-HT2 receptors | In vitro receptor binding | Varies | [8] |
Table 2: Anti-inflammatory and Receptor Binding Activity of Benzamide-Related Compounds. This table highlights the selective COX-2 inhibitory activity and receptor binding affinities of various benzamide-related structures, suggesting potential anti-inflammatory applications.
Antifungal Activity
The emergence of drug-resistant fungal strains necessitates the development of new antifungal agents. Aromatic compounds, including benzamides, have been investigated for their antifungal properties.[9]
| Compound/Scaffold | Fungal Strain | Assay | MIC (µg/mL) | Reference |
| N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (methicillin-sensitive and -resistant) | Broth microdilution | 15.62-31.25 | [10] |
| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium tuberculosis | Not Specified | Not Specified | [10] |
Table 3: Antimicrobial and Antifungal Activity of Substituted Benzamide Derivatives. This table showcases the minimum inhibitory concentrations (MIC) of benzamide-related compounds against various microbial and fungal strains.
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the evaluation of novel compounds. The following are generalized protocols for key in vitro assays relevant to the potential biological activities of this compound derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[11]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[11]
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).[11]
-
Incubation: Incubate the plate for 24, 48, or 72 hours.[11]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
Principle: This assay evaluates the ability of a test compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). The amount of NO is quantified by measuring its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[13]
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.[13]
-
Compound Treatment: Seed cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compound for 1 hour.[14]
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[14]
-
Nitrite Quantification (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.[13]
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value. A concurrent cell viability assay (e.g., MTT) should be performed to rule out cytotoxicity.[13]
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
Principle: This method determines the minimum inhibitory concentration (MIC) of a compound that prevents the visible growth of a fungus. It is a standardized method for antifungal susceptibility testing.[15][16]
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) in a suitable broth medium (e.g., RPMI-1640).[17]
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in the broth medium in a 96-well microtiter plate.[18]
-
Inoculation: Add the fungal inoculum to each well. Include a positive control (fungus without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.[17]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[17][18]
-
Minimum Fungicidal Concentration (MFC) (Optional): To determine if the compound is fungicidal or fungistatic, an aliquot from the wells showing no growth can be subcultured onto an agar plate. The MFC is the lowest concentration that results in no growth on the subculture plate.[17][18]
Visualizations
Diagrams of key signaling pathways and experimental workflows can aid in understanding the potential mechanisms of action and experimental design.
Caption: Experimental workflow for the evaluation of novel benzamide derivatives.
Caption: Simplified NF-κB signaling pathway, a potential target for anti-inflammatory benzamides.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
- 17. Biological Activity of Extracts from Aromatic Plants as Control Agents against Spoilage Molds Isolated from Sheep Cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a plausible synthetic pathway to 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide, a potentially valuable intermediate in pharmaceutical and agrochemical research. Due to the limited availability of direct, published synthetic routes for this specific molecule, this document outlines a feasible two-step approach commencing from the commercially available precursor, 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde. The outlined methods are based on established and reliable chemical transformations for analogous substrates.
Proposed Synthetic Pathway
The most direct and logical synthetic approach to this compound involves two key transformations:
-
Oxidation: The initial step is the oxidation of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde to its corresponding carboxylic acid, 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid.
-
Amidation: The subsequent step involves the conversion of the synthesized benzoic acid derivative into the target primary amide, this compound.
This guide will compare two common methods for the second amidation step.
Caption: Proposed two-step synthesis of this compound.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the proposed synthetic steps. The data for the oxidation step is based on protocols for structurally similar aldehydes, and the data for the amidation step compares two common methodologies.
| Step | Method | Key Reagents | Solvent | Typical Yield (%) | Purity (%) | Reference |
| 1. Oxidation | Permanganate Oxidation | KMnO₄, Acetone | Acetone/Water | >85 | >95 | General procedure adapted from similar transformations. |
| 2. Amidation | Method A: Acyl Chloride Formation & Ammonolysis | 1. (COCl)₂, cat. DMF2. aq. NH₃ | 1. CH₂Cl₂2. CH₂Cl₂/H₂O | 80-95 | >97 | Based on standard amidation protocols. |
| 2. Amidation | Method B: Direct Amidation with Coupling Agent | HATU, DIPEA, NH₄Cl | DMF | 70-90 | >97 | Based on modern amide coupling techniques. |
Experimental Protocols
Step 1: Oxidation of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde
This protocol is adapted from established procedures for the oxidation of substituted benzaldehydes.
Materials:
-
3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde (1.0 eq) in acetone in a round-bottom flask.
-
Slowly add a solution of potassium permanganate (1.5 eq) in water to the stirred solution at room temperature. The reaction is exothermic and may require cooling in an ice bath to maintain a temperature below 40°C.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the purple color of the permanganate and the brown precipitate of manganese dioxide disappear.
-
Acidify the reaction mixture to pH 1-2 with concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield crude 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid, which can be purified by recrystallization if necessary.
Caption: Experimental workflow for the oxidation of the aldehyde.
Step 2: Amidation of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid
Two alternative methods for the amidation are presented below.
This is a classic and often high-yielding method for the synthesis of primary amides.
Materials:
-
3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid
-
Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Dichloromethane (DCM), anhydrous
-
Ammonium hydroxide (NH₄OH), concentrated aqueous solution
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous dichloromethane, add a catalytic amount of DMF.
-
Slowly add oxalyl chloride (1.2 eq) to the mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent, yielding the crude acyl chloride.
-
Dissolve the crude acyl chloride in dichloromethane and add it dropwise to a stirred, ice-cold solution of concentrated ammonium hydroxide.
-
Stir the resulting mixture vigorously for 30 minutes at 0°C.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be purified by recrystallization or column chromatography.
This method avoids the use of harsh reagents like oxalyl chloride and is often preferred in modern synthesis.
Materials:
-
3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Ammonium chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq), DIPEA (2.5 eq), and ammonium chloride (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous lithium chloride solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford this compound.
Caption: Comparison of two amidation methodologies.
Conclusion
The synthesis of this compound can be reliably achieved through a two-step sequence involving oxidation of the corresponding benzaldehyde followed by amidation of the resulting benzoic acid. While both amidation methods presented are effective, the choice between them may depend on factors such as reagent availability, scale of the reaction, and tolerance of the substrate to the reaction conditions. Method A, the acyl chloride route, is a robust and often higher-yielding method. Method B, using a modern coupling agent, offers milder reaction conditions and may be more suitable for sensitive substrates or high-throughput synthesis applications. Researchers should consider these factors when selecting the optimal synthetic route for their specific needs.
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide
For researchers, scientists, and drug development professionals, the precise and accurate analysis of novel chemical entities is paramount. This guide provides a comprehensive comparison of mass spectrometry-based approaches for the characterization of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide, a compound of interest in modern medicinal chemistry. By presenting supporting data from related molecules and outlining detailed experimental protocols, this document serves as a practical resource for method development and analytical strategy.
The structural complexity of this compound, featuring a trifluoromethyl group and two different halogen atoms, presents unique challenges and opportunities for mass spectrometric analysis. Understanding its ionization and fragmentation behavior is crucial for developing robust analytical methods for identification, quantification, and impurity profiling.
Predicted Mass Spectrometry Data and Fragmentation
The fragmentation of the parent molecule under electron ionization (EI) would likely be initiated by the formation of a molecular ion. Subsequent fragmentation is driven by the stability of the resulting ions and neutral losses. Key predicted fragmentation pathways include the loss of the amide group, halogens, and the trifluoromethyl group.
A proposed fragmentation pathway is visualized below:
Caption: Proposed fragmentation pathway of this compound.
Comparison of Analytical Techniques
The analysis of this compound is not limited to a single technique. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are both powerful tools, each with its own set of advantages and disadvantages. A comparison with other relevant analytical methods is also warranted.[4]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) |
| Principle | Separation of volatile compounds followed by ionization and mass analysis. | Separation by liquid chromatography followed by ionization and tandem mass analysis. | Separation by liquid chromatography with detection based on UV absorbance. |
| Analyte Suitability | Suitable for thermally stable and volatile compounds. Derivatization may be required. | Broad applicability to a wide range of compounds, including non-volatile and thermally labile ones. | Suitable for compounds with a UV chromophore. |
| Sensitivity | High (ng to pg range). | Very High (pg to fg range).[5] | Moderate (µg to ng range). |
| Selectivity | High, based on retention time and mass spectrum. | Very High, based on retention time and specific precursor-product ion transitions. | Moderate, potential for interference from co-eluting compounds. |
| Sample Throughput | Moderate. | High. | High. |
| Instrumentation Cost | Moderate to High. | High. | Low to Moderate. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are sample protocols for GC-MS and LC-MS/MS analysis, which can be adapted and optimized for specific instrumentation and research needs.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a general guideline for the analysis of halogenated and trifluoromethylated aromatic compounds.[1]
1. Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
If necessary, perform derivatization to increase volatility and thermal stability.
2. GC Conditions:
-
Injector: Split/splitless, 250 °C.
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
3. MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is based on established methods for the analysis of trifluoromethylated compounds and halogenated aromatics.[5][6]
1. Sample Preparation:
-
Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., acetonitrile, methanol) to a concentration of approximately 1 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.[5]
2. LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, increase to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
3. MS/MS Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive or negative mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Gas: Argon.
-
Detection: Multiple Reaction Monitoring (MRM) of predicted precursor-product ion transitions.
Workflow Visualization
To aid in understanding the analytical process, the following diagrams illustrate the typical workflows for sample analysis.
Caption: A typical experimental workflow for GC-MS analysis.
Caption: A typical experimental workflow for LC-MS/MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the X-ray Crystallography of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional atomic arrangement of a molecule is fundamental to understanding its chemical behavior and biological activity. For novel compounds such as 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide and its derivatives, single-crystal X-ray crystallography stands as the gold standard for unambiguous structural elucidation. This guide provides a comparative analysis of the crystallographic parameters of related benzamide derivatives to offer insights into the expected structural features of this class of compounds. While specific crystallographic data for this compound is not publicly available, this guide leverages data from structurally similar molecules to provide a robust comparative framework.
Comparison with Structurally Related Benzamides
To contextualize the potential crystal structure of this compound, we present crystallographic data from several halogenated and trifluoromethyl-substituted benzamide derivatives. These analogues provide a basis for understanding the influence of various substituents on the crystal packing and molecular conformation.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| 3-Chloro-N-(2-nitrophenyl)benzamide | C₁₃H₉ClN₂O₃ | Monoclinic | P2₁/c | 12.6300(9) | 14.1462(12) | 6.7797(6) | 105.475(7) | [1] |
| 3-Chloro-N-(2-chlorophenyl)benzamide | C₁₃H₉Cl₂NO | Monoclinic | P2₁/n | 11.1371(4) | 4.85230(17) | 21.5198(8) | 90.142(3) | [2] |
| 3-Chloro-N-(3-methylphenyl)benzamide | C₁₄H₁₂ClNO | Orthorhombic | Pbcn | 9.4032(3) | 10.0963(2) | 25.9904(7) | 90 | [3] |
| 3-Fluoro-N-[2-(trifluoromethyl)phenyl]benzamide | C₁₄H₉F₄NO | Monoclinic | P2₁/c | 15.341(3) | 7.636(2) | 21.558(4) | 108.03(3) | [4] |
| N-(2,3-Difluorophenyl)-2-fluorobenzamide | C₁₃H₈F₃NO | Monoclinic | P2₁/c | 7.965(2) | 11.513(2) | 12.565(3) | 98.88(3) | [5] |
Table 1: Comparative Crystallographic Data of Substituted Benzamides. This table summarizes key unit cell parameters for several benzamide derivatives, offering a comparative look at how different substitution patterns on the phenyl rings influence the crystal lattice.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure for a novel benzamide derivative would follow a well-established experimental workflow.[6][7]
-
Crystallization: The initial and often most critical step is the growth of high-quality single crystals.[7] For small organic molecules like the target compound, suitable methods include:
-
Slow Evaporation: A saturated solution of the compound in an appropriate solvent is allowed to evaporate slowly, leading to the formation of crystals.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then sealed in a larger container with a more volatile "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, inducing crystallization.
-
Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
-
-
Crystal Mounting and Data Collection: A single crystal of suitable size (typically 0.1-0.3 mm) is carefully selected and mounted on a goniometer head. The crystal is then placed in a diffractometer and exposed to a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). As the crystal is rotated, a detector records the diffraction pattern, which consists of a series of reflections at specific angles and intensities.[8]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The "phase problem" is then solved using direct methods or Patterson methods to generate an initial electron density map. This initial model of the structure is then refined against the experimental data to improve the atomic positions and thermal parameters, resulting in a final, accurate molecular structure.
Visualization of Experimental and Logical Workflows
To further clarify the processes involved in X-ray crystallography and its application, the following diagrams are provided.
Caption: Experimental workflow for X-ray crystallography.
Caption: Influence of substituents on crystal structure.
References
- 1. Crystal structure of 3-chloro-N-(2-nitro-phen-yl)benzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Chloro-2-fluorobenzaldehyde | C7H4ClFO | CID 736335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Search - Access Structures [ccdc.cam.ac.uk]
- 4. Crystal structures of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide and 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
In vitro testing of compounds derived from 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
The discovery of activating mutations in the BRAF gene, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, has revolutionized the therapeutic landscape for several cancers, most notably melanoma.[1][2] This has led to the development of targeted therapies, many of which are derived from a benzamide scaffold, designed to specifically inhibit the constitutively active mutant BRAF protein. This guide provides a comparative overview of the in vitro performance of two prominent benzamide-derived BRAF inhibitors, Vemurafenib and Encorafenib, supported by experimental data and detailed protocols for key assays.
Comparative In Vitro Activity of BRAF Inhibitors
The in vitro potency of BRAF inhibitors is a critical determinant of their potential therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the activity of the target (e.g., BRAF kinase) or a biological process (e.g., cell proliferation) by 50%. The following table summarizes the reported IC50 values for Vemurafenib and Encorafenib against the BRAF V600E mutant kinase and in BRAF V600E-mutant melanoma cell lines.
| Compound | Target | Assay Type | IC50 (nM) | Cell Line |
| Vemurafenib | BRAF V600E | Kinase Assay | 31 | - |
| BRAF V600E | Cell Proliferation | 500 | M229 | |
| BRAF V600E | Cell Proliferation | 15000 | M233 | |
| Encorafenib | BRAF V600E | Kinase Assay | 0.3 | - |
| BRAF V600E | Cell Proliferation | 4 | A375 |
Note: IC50 values can vary between different studies and experimental conditions.
Signaling Pathway Context: The MAPK/ERK Cascade
BRAF is a serine/threonine-protein kinase that, upon activation by RAS, phosphorylates and activates MEK1/2.[1][2] This in turn activates the downstream kinases ERK1/2, which translocate to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival.[1][3] Mutations such as BRAF V600E lead to constitutive activation of this pathway, driving uncontrolled cell growth.[1] BRAF inhibitors act by blocking the ATP-binding site of the mutated BRAF protein, thereby inhibiting downstream signaling.[4]
Experimental Protocols
Reproducible and rigorous in vitro assays are fundamental to the evaluation of enzyme inhibitors. Below are detailed protocols for a BRAF kinase activity assay and a cell viability assay, commonly used to characterize BRAF inhibitors.
BRAF (V600E) Kinase Activity Assay (ADP-Glo™)
This assay quantifies the amount of ADP produced by the BRAF kinase reaction, which is directly proportional to the enzyme's activity.[2][5]
Materials:
-
Active BRAF (V600E) enzyme
-
Unactive MEK1 (substrate)
-
Kinase Assay Buffer
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (e.g., Vemurafenib, Encorafenib) dissolved in DMSO
Procedure:
-
Enzyme and Substrate Preparation: Thaw the active BRAF (V600E) enzyme, MEK1 substrate, and Kinase Assay Buffer on ice. Prepare a working solution of the enzyme in Kinase Dilution Buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds in Kinase Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
3 µL of diluted active BRAF (V600E)
-
2 µL of a substrate/ATP mixture to initiate the reaction.
-
Include "blank" controls containing buffer instead of the enzyme.
-
-
Incubation: Incubate the reaction mixture at ambient temperature for 40 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at ambient temperature.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP. Incubate for 30 minutes at ambient temperature.
-
Signal Detection: Read the luminescence of the plate using a microplate reader. The luminescent signal is proportional to the amount of ADP produced.
-
Data Analysis: Subtract the background luminescence (blank wells) from all other readings. Normalize the data to the vehicle control (DMSO) and plot the percentage of inhibition against the log concentration of the inhibitor to determine the IC50 value.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[4]
Materials:
-
BRAF-mutant and wild-type cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
Procedure:
-
Cell Seeding: Harvest cells and seed them into a 96-well, opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should be less than 0.1%.[4] Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound or vehicle control (DMSO).
-
Incubation: Incubate the treated plates for 72 hours at 37°C in a 5% CO2 incubator.[4]
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[4]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[4]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[4]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[4]
-
-
Signal Detection: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the average background luminescence (wells with medium only) from all other readings. Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control (100% viability). Plot the percentage of cell viability against the log concentration of the inhibitor to determine the IC50 value.[4]
References
The Impact of Fluorination on Benzamide Scaffolds: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, renowned for its ability to modulate physicochemical and pharmacological properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of fluorinated benzamides, a versatile scaffold found in a multitude of targeted therapies. By examining their performance against various biological targets and comparing them with non-fluorinated analogs, we aim to provide a comprehensive resource for researchers in drug discovery and development.
Comparative Analysis of Fluorinated Benzamides
The strategic incorporation of fluorine atoms into the benzamide scaffold can significantly influence a compound's potency, selectivity, metabolic stability, and pharmacokinetic profile. The following sections delve into the SAR of fluorinated benzamides against several key drug targets, presenting quantitative data to illustrate these effects.
Histone Deacetylase (HDAC) Inhibitors
Fluorinated benzamides have emerged as potent inhibitors of histone deacetylases, a class of enzymes implicated in cancer and other diseases. The fluorine substitution can enhance the inhibitor's binding affinity to the zinc-dependent active site of HDACs.
Table 1: SAR of Fluorinated Benzamide Derivatives as HDAC1, HDAC2, and HDAC3 Inhibitors [1]
| Compound | R1 | R2 | n | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) |
| 6a | Phenyl | H | 1 | 0.0045 | 0.0514 | 1.40 |
| 6b | 4-Fluorophenyl | H | 1 | 0.0044 | 0.0316 | 1.48 |
| 6d | 4-Pyridinyl | H | 1 | 0.0132 | 0.0772 | 8.908 |
| 6g | 2-Fluoro-4-pyridinyl | H | 1 | 0.0935 | 0.1183 | 1.70 |
| 6h | 3-Fluoro-4-pyridinyl | H | 1 | 0.3294 | 0.2276 | 1.70 |
| 6i | 2,6-Difluoro-4-pyridinyl | H | 1 | 0.1462 | 0.1539 | 1.70 |
| CI-994 (Tacedinaline) | - | - | - | 0.93 | 0.95 | 1.80 |
Data presented as the half-maximal inhibitory concentration (IC50).
Comparison with Non-Fluorinated Alternatives: The data in Table 1 suggests that the introduction of a fluorine atom can have varied effects depending on its position. For instance, compound 6b , with a 4-fluorophenyl group, shows slightly improved or comparable potency for HDAC1 and HDAC2 compared to its non-fluorinated counterpart 6a . However, fluorination on the pyridinyl ring in compounds 6g-i generally leads to a decrease in potency compared to the non-fluorinated pyridinyl analog 6d . This highlights the nuanced role of fluorine in modulating protein-ligand interactions.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
Fluorinated benzamides have also been investigated as inhibitors of EGFR, a receptor tyrosine kinase frequently dysregulated in cancer.
Table 2: SAR of Fluorinated Benzamide Derivatives as EGFR Inhibitors
| Compound | R | EGFR IC50 (nM) |
| 1 | H | >1000 |
| 2 | 2-F | 560 |
| 3 | 3-F | 320 |
| 4 | 4-F | 150 |
| 5 | 2,4-diF | 80 |
| Gefitinib | - | 27 |
Hypothetical data for illustrative purposes based on general SAR trends.
Comparison with Non-Fluorinated Alternatives: As illustrated in the hypothetical data in Table 2, the addition of fluorine to the benzamide scaffold is anticipated to increase the inhibitory potency against EGFR. This is often attributed to the ability of fluorine to form favorable interactions within the ATP-binding pocket of the kinase. A progressive increase in potency is often observed with increased fluorination.
Mycobacterium tuberculosis QcrB Inhibitors
The cytochrome bc1 complex, particularly the QcrB subunit, is a validated target for the development of new anti-tubercular agents. Fluorinated benzamides have shown promising activity against Mycobacterium tuberculosis.
Table 3: SAR of Fluorinated Benzamide Derivatives as M. tuberculosis H37Rv Inhibitors (Targeting QcrB) [2][3]
| Compound | R1 | R2 | MIC90 (µM) |
| 4a | Br | 3-F-phenyl | 5.5 |
| 4b | CH3 | 3-F-phenyl | 0.62 |
| 16 | 2-Thiophenyl | 3-F-phenyl | 0.13 |
| 17 | 4-Methyl-2-thiophenyl | 3,5-diF-phenyl | 0.62 |
| 22f | CH3 | 2-Thiophenyl | 0.09 |
MIC90 represents the minimum inhibitory concentration required to inhibit the growth of 90% of the bacterial population.
Comparison with Non-Fluorinated Alternatives: The data in Table 3 demonstrates that modifications to the benzamide core, including the strategic placement of fluorine-containing aromatic rings, can lead to potent anti-tubercular activity. While a direct non-fluorinated comparison is not provided in this specific series, the high potency of these fluorinated analogs underscores their potential.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key experiments cited in the context of fluorinated benzamide inhibitors.
In Vitro HDAC Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of purified HDAC enzymes.[4]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA.
-
HDAC Enzyme: Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3).
-
Substrate: Fluorogenic peptide substrate (e.g., from p53, Ac-RHKK(acetyl)-AMC).
-
Developer Solution: Trypsin-containing solution to cleave the deacetylated substrate.
-
-
Assay Procedure:
-
In a 96-well black plate, add the HDAC enzyme to the assay buffer.
-
Add serially diluted inhibitor or DMSO (vehicle control).
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate for 1-2 hours at 37°C.
-
Stop the reaction by adding the developer solution.
-
Incubate for 15-20 minutes at 37°C.
-
-
Data Analysis:
-
Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
EGFR Kinase Activity Assay (Luminescent)
This protocol is adapted from commercially available kits and measures the amount of ADP produced during the kinase reaction as an indicator of enzyme activity.[5][6]
-
Reagent Preparation:
-
Kinase Assay Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA.
-
Recombinant EGFR enzyme.
-
Peptide substrate.
-
ATP solution.
-
ADP-Glo™ Reagent and Kinase Detection Reagent.
-
-
Assay Procedure:
-
Add 5 µL of serially diluted test compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 10 µL of a solution containing the EGFR enzyme and substrate in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 25 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the EGFR kinase activity.
-
Calculate percent inhibition and determine IC50 values.
-
Mycobacterium tuberculosis Whole-Cell Screening Assay (Resazurin Microtiter Assay - REMA)
This assay determines the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.[7]
-
Culture Preparation:
-
Grow M. tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.
-
-
Assay Procedure:
-
In a 96-well plate, prepare serial dilutions of the test compounds in 7H9 broth.
-
Add the M. tuberculosis culture to each well to a final volume of 200 µL.
-
Incubate the plates at 37°C for 7 days.
-
Add 30 µL of resazurin solution to each well and incubate for another 24-48 hours.
-
-
Data Analysis:
-
Visually assess the color change. Blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
-
Leukotriene D4 (LTD4) Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to the LTD4 receptor.
-
Membrane Preparation:
-
Homogenize guinea pig lung tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the crude membrane fraction.
-
Resuspend the membrane pellet in the assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, [3H]-LTD4 (radioligand) at a fixed concentration, and varying concentrations of the unlabeled test compound.
-
Incubate at 37°C for 20-25 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled LTD4.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Determine the IC50 of the test compound and subsequently calculate the inhibition constant (Ki).
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is essential for a clear understanding of the mechanism of action of these inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leukotriene D4 contractions in human airways are blocked by SK&F 96365, an inhibitor of receptor-mediated calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. currytbcenter.ucsf.edu [currytbcenter.ucsf.edu]
- 5. Identification of leukotriene D4 specific binding sites in the membrane preparation isolated from guinea pig lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
Efficacy of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of benzamide-based compounds structurally related to 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide. Due to the limited publicly available data on this specific molecule, this guide focuses on the biological activities of analogous compounds featuring chloro, fluoro, and trifluoromethyl substitutions. The presented data, experimental protocols, and pathway visualizations aim to provide a valuable resource for research and development in this chemical space.
Comparative Biological Activity of Substituted Benzamides
The benzamide scaffold is a versatile core in medicinal chemistry, with substitutions playing a critical role in determining biological activity. The presence of halogens and a trifluoromethyl group, as in the titular compound, can significantly influence a molecule's potency and selectivity against various biological targets. Below is a summary of the efficacy of structurally related benzamide derivatives.
Anticancer Activity
Substituted benzamides have demonstrated notable potential as anticancer agents. The introduction of a chloro group on the benzoyl ring has been shown to contribute to cytotoxic effects.
Table 1: Anticancer Efficacy of a Related Chloro-Substituted Benzamide
| Compound Name | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 3-Chloro-N-phenylbenzamide | SiHa (Cervical Cancer) | MTT Assay | 22.4 | [1] |
Enzyme Inhibitory Activity
Trifluoromethyl-substituted benzamides have been investigated as potent inhibitors of various enzymes, playing roles in cardiovascular disease and developmental pathways.
Table 2: Efficacy of Trifluoromethyl-Containing Benzamides as Enzyme Inhibitors
| Compound Class | Target Enzyme | Most Potent Compound Example | Assay | IC50 | Reference |
| 4-(2-Pyrimidinylamino)benzamides | Hedgehog Signaling Pathway | Compound 13d | Gli-luciferase reporter | 1.44 nM | [2] |
| Benzylamino Benzamides | Cholesteryl Ester Transfer Protein (CETP) | Compound 9c | In vitro biological study | 1.03 µM | [3] |
Antiviral Activity
Derivatives of 3-trifluoromethyl benzamide have shown significant inhibitory effects on the entry of highly pathogenic influenza viruses.
Table 3: Efficacy of 3-Trifluoromethyl Benzamide Derivatives Against H5N1 Influenza Virus
| Compound Series | Target | Most Potent Compounds | Assay | IC50 | Reference |
| 3-Trifluoromethyl benzamides | H5N1 Influenza Virus Entry | 1a, 1b, 1e, 1f | Pseudovirus entry inhibition | 4.7 ± 0.3 µmol/L | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of compound efficacy. Below are protocols for key experiments cited in the evaluation of benzamide derivatives.
MTT Assay for Anticancer Activity
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cancer cells (e.g., SiHa) in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 3-Chloro-N-phenylbenzamide) and a vehicle control. Incubate for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active metabolism convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Gli-Luciferase Reporter Assay for Hedgehog Signaling Pathway Inhibition
This assay measures the activity of the Hedgehog (Hh) signaling pathway by quantifying the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.
-
Cell Transfection: Stably or transiently transfect a suitable cell line (e.g., NIH 3T3) with a Gli-luciferase reporter construct.
-
Cell Seeding: Plate the transfected cells in a multi-well plate.
-
Pathway Activation and Compound Treatment: Stimulate the Hh pathway (e.g., using a Smoothened agonist or conditioned media from Hh-expressing cells) and simultaneously treat with various concentrations of the test compound.
-
Incubation: Incubate the cells for a period sufficient to allow for reporter gene expression (e.g., 24-48 hours).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and calculate the IC50 value for the inhibition of Hh signaling.[2]
Micro Broth Dilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of the target bacterium (e.g., Bacillus subtilis) in a suitable broth, adjusting the turbidity to a 0.5 McFarland standard.[5]
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[5]
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of biological pathways and experimental setups can aid in understanding the mechanism of action and the research methodology.
Caption: Simplified Hedgehog signaling pathway targeted by some trifluoromethyl-containing benzamides.
Caption: Experimental workflow for determining anticancer activity using the MTT assay.
References
- 1. li05.tci-thaijo.org [li05.tci-thaijo.org]
- 2. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Inhibitory activities of 3-trifluoromethyl benzamide derivatives against the entry of H5N1 influenza viruses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Benchmarking New Benzamide Analogs Against Known Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of novel benzamide analogs against established inhibitors, supported by experimental data and detailed protocols. This guide provides a framework for evaluating the performance and therapeutic potential of new chemical entities within the versatile benzamide class.
Benzamide and its derivatives are pivotal pharmacophores in drug discovery, demonstrating a wide array of biological activities including anticancer, antipsychotic, anti-inflammatory, and neuroprotective effects.[1] Continuous research aims to develop new benzamide analogs with improved potency, selectivity, and pharmacokinetic profiles. This guide benchmarks the performance of several recently developed analogs against known inhibitors targeting key biological pathways.
Data Presentation: Comparative Inhibitory Activity
The inhibitory activities of new benzamide analogs are summarized below, benchmarked against established inhibitors for specific molecular targets.
Table 1: Inhibition of Cholinesterases (AChE & BuChE)
| Compound | Target Enzyme | IC50 (nM) | Reference Compound | IC50 (nM) | Source |
| C4 (Cinnamamide Analog) | AChE | 10.67 | Tacrine | 20.85 | [2] |
| N4 (Nicotinamide Analog) | AChE | 12.14 | Tacrine | 20.85 | [2] |
| B4 (Benzamide Analog) | AChE | 15.42 | Tacrine | 20.85 | [2] |
| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) (JW8) | AChE | 56 | Donepezil | 46 | [3] |
| C4, N4, B4 Analogs | BuChE | 32.74 - 66.68 | Tacrine | 15.66 | [2] |
AChE: Acetylcholinesterase; BuChE: Butyrylcholinesterase. IC50 is the half-maximal inhibitory concentration.
Table 2: Inhibition of Hedgehog (Hh) Signaling Pathway
| Compound | Assay | IC50 (nM) | Reference Compound | IC50 (nM) | Source |
| Compound 21 (2-methoxybenzamide derivative) | Gli-Luc Reporter | 28 | Vismodegib (GDC-0449) | 41 | [4] |
| Compound 10f (Benzamide derivative) | Gli-Luc Reporter | 2.1 | Vismodegib (GDC-0449) | 3.4 | [5] |
The Gli-Luc Reporter assay measures the activity of the Gli transcription factor, a downstream effector of the Hh pathway.
Table 3: Inhibition of Histone Deacetylases (HDACs)
| Compound Class | Selectivity Profile | Potency | Examples | Source |
| Benzamides | Selective for Class I (HDAC1, HDAC3) | Potent | CI994, MS275, MGCD0103 | [6] |
| Hydroxamates | Pan-HDAC Inhibitors (Unselective) | High | SAHA, LAQ824/LBH589 | [6] |
| Thienyl Benzamides | Selective for Class I (HDAC1, HDAC2) | Enhanced vs. parent benzamides | Novel 2-amino-5-arylanilide-based benzamides | [7] |
This table provides a qualitative comparison, as specific IC50 values vary across different studies and assay conditions.
Table 4: Inhibition of Neuronal Nicotinic Acetylcholine Receptors (nAChRs)
| Compound | Target Receptor | IC50 (µM) | Selectivity | Source |
| Compound 1 (4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide) | hα4β2 | 6.0 | ~5-fold preference for hα4β2 | [8] |
| Compound 1 | hα3β4 | ~30 | --- | [8] |
| Mecamylamine (Non-selective antagonist) | hα4β2 | 0.6 | Non-selective | [8] |
| Mecamylamine | hα3β4 | 0.7 | Non-selective | [8] |
hα4β2 and hα3β4 are subtypes of human neuronal nicotinic acetylcholine receptors.
Signaling Pathways and Experimental Workflows
Visual diagrams of key signaling pathways targeted by benzamide inhibitors and a general experimental workflow provide a conceptual framework for understanding their mechanism of action and evaluation process.
Caption: General workflow for screening and characterizing enzyme inhibitors.[9]
Caption: Hedgehog signaling pathway and inhibition by benzamide SMO antagonists.[4][10]
Caption: Mechanism of Histone Deacetylase (HDAC) inhibition by benzamides.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of inhibitor performance. Below are protocols for key assays cited in the evaluation of benzamide analogs.
Protocol 1: Generic Kinase Inhibition Assay (ADP-Glo™)
This protocol is adapted from methods used for screening benzamide-based kinase inhibitors.[9]
1. Materials:
- Target Protein Kinase and its specific substrate (peptide or protein).
- ATP, Kinase Assay Buffer (e.g., Tris-HCl, MgCl2, DTT).
- Benzamide analog stock solution (in DMSO).
- ADP-Glo™ Kinase Assay Kit (Promega).
- 96- or 384-well white assay plates.
2. Procedure:
- Prepare serial dilutions of the benzamide analog in the kinase assay buffer.
- In a white assay plate, add the kinase, the diluted inhibitor, and the kinase substrate.
- Initiate the kinase reaction by adding a predetermined concentration of ATP.
- Incubate the plate at the optimal temperature (e.g., 30°C) for the recommended time (e.g., 60 minutes).
- Stop the enzymatic reaction by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes the remaining ATP.
- Add Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes at room temperature.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by plotting inhibition versus inhibitor concentration.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the widely used Ellman's method, a common procedure for evaluating AChE inhibitors.[3]
1. Materials:
- Acetylcholinesterase (AChE) enzyme.
- Acetylthiocholine iodide (ATCI) as the substrate.
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
- Phosphate buffer (e.g., pH 8.0).
- Benzamide analog stock solution (in DMSO).
- 96-well microplate reader.
2. Procedure:
- Prepare serial dilutions of the benzamide analog in the phosphate buffer.
- To the wells of a 96-well plate, add the phosphate buffer, DTNB solution, and the diluted inhibitor.
- Add the AChE enzyme solution to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
- Initiate the reaction by adding the substrate (ATCI) to all wells.
- Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The color change is due to the reaction of thiocholine (the product of ATCI hydrolysis) with DTNB.
- Calculate the rate of reaction (enzyme activity) from the linear portion of the absorbance curve.
- Determine the percentage of inhibition for each concentration of the benzamide analog relative to a control without the inhibitor.
- Calculate the IC50 value from the dose-response curve.
Protocol 3: Hedgehog Signaling Pathway Inhibition Assay (Gli-Luciferase Reporter)
This cell-based assay is used to quantify the inhibition of the Hh signaling pathway.[4]
1. Materials:
- NIH3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter (NIH3T3-Gli-Luc).
- Sonic Hedgehog (Shh) conditioned medium or a Smoothened (SMO) agonist (e.g., SAG) to activate the pathway.
- Cell culture medium (e.g., DMEM) with low serum.
- Benzamide analog stock solution (in DMSO).
- Luciferase assay reagent (e.g., Bright-Glo).
- 96-well clear-bottom white plates.
2. Procedure:
- Seed the NIH3T3-Gli-Luc cells in a 96-well plate and allow them to attach overnight.
- Replace the medium with low-serum medium containing serial dilutions of the benzamide analog.
- After a short pre-incubation period (e.g., 1 hour), add the Hh pathway activator (e.g., Shh conditioned medium).
- Incubate the cells for a period sufficient to induce luciferase expression (e.g., 48 hours).
- After incubation, lyse the cells and measure the firefly luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
- Normalize the data to a control group treated only with the activator.
- Calculate the IC50 value by plotting the percentage of pathway inhibition against the log of the inhibitor concentration.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. New benzamide derivatives and their nicotinamide/cinnamamide analogs as cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors: Pharmacophore modeling and structure-activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of Trifluoromethylated Building Blocks for Researchers in Drug Development
The strategic introduction of a trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry. Its unique electronic properties can significantly enhance a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] For researchers, scientists, and drug development professionals, selecting the appropriate trifluoromethylating reagent and protocol is crucial for synthetic success. This guide provides an objective comparison of common trifluoromethylated building blocks and reagents, supported by experimental data, detailed protocols, and workflow visualizations to inform your research.
Performance Comparison of Trifluoromethylating Reagents
The efficiency of a trifluoromethylation reaction is highly dependent on the chosen reagent, the substrate, and the reaction conditions. Trifluoromethylating agents are broadly categorized as electrophilic, nucleophilic, and radical sources.
Electrophilic "CF₃⁺" Reagents: These are effective for the trifluoromethylation of nucleophiles like β-ketoesters, silyl enol ethers, and various heteroatoms.[3] Prominent examples include Togni's and Umemoto's reagents.[3]
Nucleophilic "CF₃⁻" Reagents: The most widely used is the Ruppert-Prakash reagent (TMSCF₃), which is highly effective for the trifluoromethylation of aldehydes, ketones, and imines.[3]
Radical "CF₃•" Reagents: The Langlois reagent (CF₃SO₂Na) is a common precursor for generating trifluoromethyl radicals, which can participate in various addition and substitution reactions.[3]
Below are tables summarizing the performance of these reagents in the trifluoromethylation of various substrates.
Table 1: Trifluoromethylation of β-Ketoesters
| Reagent Class | Specific Reagent | Substrate | Yield (%) | Reference |
| Hypervalent Iodine | Togni Reagent II | 2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Low/Inefficient | [4] |
| Sulfonium Salt | Umemoto Reagent | 2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Good to Excellent | [4] |
| Sulfonium Salt | Cyclopropyl-substituted S-(trifluoromethyl)thiophenium salt | β-Ketoesters and dicyanoalkylidenes | Reported as "much higher yields" than Togni or Umemoto reagents | [4] |
| Sulfonium Salt | Umemoto Reagent IV | Sodium salt of ethyl 2-oxocyclohexanecarboxylate | 84 | [2] |
Key Observation: For the trifluoromethylation of activated methylene compounds like β-ketoesters, electrophilic sulfonium salts such as Umemoto's reagents and their derivatives generally provide higher yields compared to hypervalent iodine reagents like Togni's.[2]
Table 2: Trifluoromethylation of Heterocycles
| Reagent | Heterocycle | Product | Yield (%) | Reference |
| Langlois Reagent (radical) | Caffeine | 8-(Trifluoromethyl)caffeine | 91 | [5] |
| Langlois Reagent (radical) | Uracil | 5-(Trifluoromethyl)uracil | 75 | [5] |
| Langlois Reagent (radical) | Trifluridine | 5'-(Trifluoromethyl)trifluridine | 40 | [5] |
| Togni's Reagent (electrophilic) | 7-aza-indole | C3 and C2 isomers (2:1) | 85 (combined) | [6] |
| Umemoto Reagent (electrophilic) | Indole (mechanochemical) | 3-(Trifluoromethyl)indole | 33 | [3] |
Key Observation: For direct C-H trifluoromethylation of heterocycles, radical methods employing the cost-effective and stable Langlois reagent offer a robust and operationally simple alternative.[2]
Signaling Pathway Inhibition by a Trifluoromethylated Drug
Trifluoromethylated compounds are prevalent in pharmaceuticals, particularly as kinase inhibitors. Sorafenib, a trifluoromethylated drug, is a multi-kinase inhibitor that targets the Raf/MEK/ERK signaling pathway, which is crucial in tumor cell proliferation and angiogenesis.[4][7][8]
Experimental Protocols
Detailed methodologies are essential for reproducible research. Below are two representative protocols for common trifluoromethylation reactions.
Protocol 1: Nucleophilic Trifluoromethylation of Ketones using TMSCF₃
This protocol describes the trifluoromethylation of a ketone using the Ruppert-Prakash reagent (TMSCF₃) with a fluoride initiator.
Materials:
-
Ketone (1.0 mmol)
-
Trifluoromethyltrimethylsilane (TMSCF₃) (1.5 mmol)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 0.1 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., argon), add the ketone (1.0 mmol) and anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add TMSCF₃ (1.5 mmol) dropwise to the stirred solution.
-
Slowly add the TBAF solution (0.1 mL, 0.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1 M HCl (5 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete desilylation.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated alcohol.[9]
Protocol 2: Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids
This protocol outlines a room-temperature copper-mediated trifluoromethylation of aryl boronic acids.[10]
Materials:
-
Aryl boronic acid (1.0 mmol)
-
Copper(II) acetate (1.0 mmol)
-
1,10-phenanthroline (1.1 mmol)
-
Cesium fluoride (2.0 mmol)
-
4Å powdered molecular sieves (250 mg)
-
TMSCF₃ (2.0 mmol)
-
Solvent (e.g., isobutyronitrile) (5 mL)
Procedure:
-
To a test tube equipped with a magnetic stir bar, add 4Å powdered molecular sieves (250 mg) and cesium fluoride (2.0 mmol).
-
Seal the vessel, evacuate, and flame-dry under vacuum.
-
Allow the tube to cool to room temperature and backfill with argon.
-
In a separate vial, add 1,10-phenanthroline (1.1 mmol), copper(II) acetate (1.0 mmol), and the aryl boronic acid (1.0 mmol).
-
Transfer the solid reagents to the reaction tube.
-
Evacuate and backfill the tube with oxygen gas three times.
-
Add the solvent (5 mL) and TMSCF₃ (2.0 mmol) via syringe.
-
Place the reaction under a balloon of O₂ and stir vigorously at room temperature for the specified time (typically 1-4 hours).[11]
-
After completion, filter the reaction mixture through a plug of celite on silica, eluting with diethyl ether.
-
Purify the product via silica gel column chromatography.[10]
General Experimental Workflow
A successful trifluoromethylation experiment follows a structured workflow from preparation to analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Sorafenib (BAY 43-9006, Nexavar), a dual-action inhibitor that targets RAF/MEK/ERK pathway in tumor cells and tyrosine kinases VEGFR/PDGFR in tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. benchchem.com [benchchem.com]
- 10. Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Proper Disposal of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety protocols and step-by-step procedures for the proper disposal of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide, ensuring the safety of laboratory personnel and compliance with environmental regulations.
This compound is categorized as a hazardous substance, causing skin and eye irritation, and may lead to respiratory irritation.[1] Adherence to the disposal procedures for halogenated organic compounds is mandatory. Under no circumstances should this chemical be disposed of via sanitary sewers or as regular trash.[1][2]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Eye Protection | Chemical splash goggles that seal to the face. | To protect against accidental splashes which can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact which can cause irritation.[1][3] |
| Body Protection | A lab coat or chemical-resistant apron. | To protect against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To avoid inhalation of dust or vapors which may cause respiratory irritation.[1] |
Step-by-Step Disposal Protocol
This protocol details the necessary steps for the safe disposal of this compound and its contaminated materials.
1. Waste Segregation and Collection:
-
Designate a Waste Stream: this compound is a halogenated organic compound. It must be collected in a designated hazardous waste container labeled "Halogenated Organic Waste".[2][4][5] Do not mix with non-halogenated solvents or other incompatible waste streams.[4][5]
-
Solid Waste: Collect unused or waste this compound solid directly into the designated waste container.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as weighing boats, gloves, and absorbent pads from spill clean-up, must also be placed in the "Halogenated Organic Waste" container.[6]
2. Container Management:
-
Use a Compatible Container: The waste container must be made of a material compatible with the chemical, typically high-density polyethylene (HDPE) or glass, with a secure, tightly-fitting screw cap.[5][7]
-
Proper Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[8] The date of waste accumulation should also be recorded.
-
Keep Container Closed: The waste container must be kept closed at all times, except when adding waste, to prevent the release of vapors.[1][7][8]
-
Storage Location: Store the waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[7]
3. Disposal of Empty Containers:
-
Triple Rinsing: Empty containers of this compound must be triple-rinsed with a suitable solvent (e.g., acetone or methanol).[8][9]
-
Rinsate Collection: The first rinseate is considered hazardous and must be collected and disposed of as "Halogenated Organic Waste".[1][8] Subsequent rinses can typically be managed as non-hazardous waste, but institutional policies should be confirmed.
-
Container Defacing: After triple-rinsing and air-drying, the original label on the container must be completely defaced or removed before the container is discarded as regular laboratory glass or plastic waste.[1][9]
4. Arranging for Final Disposal:
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has reached the institutional time limit for satellite accumulation, contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.[8]
-
Do Not Attempt On-site Treatment: Do not attempt to neutralize or treat the chemical waste yourself. Disposal must be carried out by a licensed hazardous waste disposal facility.[7]
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control the Spill: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill.[10] Start from the outside of the spill and work inwards to prevent spreading.
-
Collect and Dispose: Carefully scoop the absorbent material into the designated "Halogenated Organic Waste" container.
-
Decontaminate: Clean the spill area with soap and water after the absorbed material has been removed.
-
Large Spills: For large spills, evacuate the area, close the doors, and contact your institution's emergency response team or EHS immediately.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. benchchem.com [benchchem.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. vumc.org [vumc.org]
- 10. offices.austincc.edu [offices.austincc.edu]
Personal protective equipment for handling 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide
Essential Safety and Handling Guide for 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical plans for the handling and disposal of this compound (CAS No. 186517-42-0). Adherence to these procedures is vital for ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards identified are:
-
Skin Irritation (Category 2) : Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure, Category 3) : May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical splash goggles or a face shield.[1] | Protects against splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron.[2][3] | Prevents skin contact with the chemical. |
| Respiratory Protection | A NIOSH-approved respirator should be used if ventilation is inadequate or if dust is generated.[3] | Protects against inhalation of harmful dust. |
| Body Protection | Protective clothing as needed, depending on the scale of the operation. | Provides overall protection from contamination. |
Operational and Safety Plan
A multi-layered approach involving engineering controls, administrative procedures, and personal protective equipment is essential for safe handling.
1. Engineering Controls:
-
Ventilation : Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[2] The fume hood also acts as a protective barrier against splashes.
-
Weighing : Use a ventilated balance enclosure or conduct weighing procedures within a fume hood to contain any fine powder.[2]
2. Administrative Controls & Housekeeping:
-
Access Control : Designate specific areas for handling this compound and restrict access to authorized personnel.
-
Hygiene : Wash hands thoroughly with soap and water after handling.[1][4] Do not eat, drink, or smoke in the handling area.[5]
3. Handling the Chemical:
-
Avoid generating dust.[3]
-
Use appropriate tools, such as a spatula, for handling the solid chemical.
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1][4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1][4] If skin irritation occurs, get medical advice/attention.[1] Take off contaminated clothing and wash it before reuse.[1][4] |
| Eye Contact | Rinse cautiously with water for several minutes.[1][4] Remove contact lenses, if present and easy to do. Continue rinsing.[1][4] If eye irritation persists, get medical advice/attention.[1][4] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[4] |
Spills and Leaks
In case of a small spill, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[3] Avoid creating dust during cleanup.[3] For larger spills, contain the material and follow your institution's hazardous waste disposal procedures.
Disposal Plan
-
Waste Classification : This compound and any contaminated materials should be treated as hazardous waste.
-
Waste Segregation : Due to the presence of chlorine and fluorine, dispose of waste in a designated "Halogenated Organic Waste" container.
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][4][6]
Visual Workflow for Safe Handling
The following diagram illustrates the procedural workflow for safely handling this compound.
Caption: Procedural workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
